1-(difluoromethyl)-6-methyl-1H-indole
Description
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Properties
IUPAC Name |
1-(difluoromethyl)-6-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-7-2-3-8-4-5-13(10(11)12)9(8)6-7/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJDHENNBRFXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utility of 1-(Difluoromethyl)-6-methyl-1H-indole in Medicinal Chemistry
Topic: Role of 1-(Difluoromethyl)-6-methyl-1H-indole in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the optimization of small molecule therapeutics, 1-(difluoromethyl)-6-methyl-1H-indole (CAS: 1597374-77-0) represents a high-value building block that addresses two critical challenges in drug design: metabolic stability and physicochemical tuning .
This scaffold combines the privileged indole core with a specific substitution pattern: an N-difluoromethyl (
The Medicinal Chemistry Rationale
The N-Difluoromethyl Bioisostere
The introduction of a difluoromethyl group at the indole nitrogen fundamentally alters the electronic and physical properties of the scaffold compared to the parent indole or
-
Lipophilic Hydrogen Bond Donor (LHBD): Unlike a methyl group (
), the group contains an acidic hydrogen atom due to the electron-withdrawing effect of the two fluorine atoms. This allows the bond to act as a weak hydrogen bond donor capable of interacting with carbonyls or -systems in the target protein, a property described as the "lipophilic hydrogen bond donor" concept. -
Modulation of
and Electronics: The strong electron-withdrawing nature of the group ( ) reduces the electron density of the indole ring. This lowers the HOMO energy, making the ring less susceptible to oxidative metabolism (e.g., by CYPs) compared to -methyl indoles. -
Metabolic Blocking: The
group effectively blocks -dealkylation pathways common to -methyl drugs and prevents phase II conjugation (glucuronidation) at the nitrogen.
The C6-Methyl Vector
The C6 position of the indole ring is a frequent site of metabolic attack (hydroxylation) and a key vector for Structure-Activity Relationship (SAR) exploration.
-
Metabolic Shielding: Methylation at C6 sterically and electronically impedes hydroxylation at this position.
-
Hydrophobic Filling: In many kinase and GPCR binding pockets, the C6 vector points towards hydrophobic regions. A methyl group provides a concise lipophilic gain (increasing cLogP by ~0.5) without the steric penalty of larger alkyl groups.
Synergistic Effect
Combining these two modifications creates a scaffold that is more lipophilic and metabolically robust than 6-methylindole, while retaining the ability to engage in specific electrostatic interactions via the
Synthesis & Manufacturing
The synthesis of 1-(difluoromethyl)-6-methyl-1H-indole typically proceeds via the direct N-difluoromethylation of the commercially available 6-methylindole. Two primary routes are employed depending on scale and reagent availability.
Route A: Base-Mediated Difluoromethylation (Traditional/Scalable)
This route utilizes chlorodifluoromethane (
Route B: Non-ODS Reagents (Modern Laboratory Scale)
For smaller scale discovery chemistry, reagents that do not deplete the ozone layer (non-ODS) are preferred. Reagents such as difluoromethyl phenyl sulfone or zinc difluoromethanesulfinate (DFMS) are commonly used.
Visualization: Synthesis Pathways
Figure 1: Synthetic pathways for accessing the target scaffold. Route A is preferred for multi-gram scale-up, while Route B avoids gaseous reagents.
Experimental Protocols
Protocol 1: Synthesis via Phase-Transfer Catalysis (Route A)
Adapted from standard procedures for N-difluoromethylation of indoles.
Objective: Preparation of 1-(difluoromethyl)-6-methyl-1H-indole on a gram scale.
Reagents:
-
6-Methylindole (1.0 eq)
-
Chlorodifluoromethane (
) gas (excess) OR Diethyl (bromodifluoromethyl)phosphonate (liquid alternative) -
Potassium hydroxide (KOH) (20 eq, 50% aq. solution)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Dichloromethane (DCM) or Toluene
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 6-methylindole (e.g., 1.31 g, 10 mmol), DCM (20 mL), and TBAB (322 mg, 1 mmol).
-
Base Addition: Add 50% aqueous KOH solution (20 mL) to the mixture. Stir vigorously to create an emulsion.
-
Reagent Introduction:
-
Gas Method: Introduce a stream of
gas into the headspace of the reaction vessel (or bubble slowly) while stirring vigorously at room temperature. Use a balloon or sealed system if possible to maintain slight pressure. -
Liquid Alternative: If avoiding gas, add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise.
-
-
Reaction: Stir vigorously at 25–40°C. Monitor by TLC (hexane/EtOAc) or LC-MS. The reaction typically completes in 4–12 hours.
-
Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (
mL). Combine organics, wash with brine, and dry over anhydrous . -
Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes). The product is typically a colorless to pale yellow oil or low-melting solid.
Validation Criteria:
-
1H NMR (
): Look for the characteristic triplet of the proton at ppm with a large geminal coupling constant ( Hz). -
19F NMR: Doublet signal at
ppm ( Hz).
Physicochemical Profiling & Data
When incorporating this building block, researchers should anticipate the following shifts in physicochemical properties compared to the non-fluorinated parent.
| Property | 6-Methylindole | 1-Methyl-6-methylindole | 1-(Difluoromethyl)-6-methylindole |
| H-Bond Donor | Strong (NH) | None | Weak (CH of |
| Lipophilicity (cLogP) | ~2.5 | ~2.9 | ~3.3 |
| Electronic Character | Electron Rich | Electron Rich | Electron Deficient (Indole Ring) |
| Metabolic Stability | Low (N-H, C3) | Moderate (N-dealkylation risk) | High (Blocked N, Shielded C6) |
Structural Logic & SAR Visualization
The following diagram illustrates the specific roles of the functional groups within the drug discovery context.
Figure 2: Structure-Activity Relationship (SAR) logic for the target scaffold.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Petko, K., & Filatov, A. (2018). "New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents." French-Ukrainian Journal of Chemistry. Link
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science (Context on heteroaromatic fluorination strategies). Link
-
PubChem. "6-Fluoro-2-methyl-1H-indole & Related Indole Derivatives." (General chemical property verification). Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Methyl Indoles
Executive Summary
The "Magic Methyl" vs. The "Teflon" Effect
In medicinal chemistry, the indole scaffold is a privileged structure, serving as the backbone for neurotransmitters (serotonin), auxins, and a vast array of therapeutics (e.g., indomethacin, sunitinib). The strategic incorporation of fluorinated methyl groups —specifically trifluoromethyl (
While the methyl group (
Physicochemical Basis: The Fluorine-Methyl Divergence
To rationally design fluorinated indoles, one must understand the fundamental divergence between a standard methyl group and a trifluoromethyl group.
Steric vs. Electronic Inversion
The
| Property | Methyl ( | Trifluoromethyl ( | Impact on Indole SAR |
| Electronic Effect | Weak Donor ( | Strong Acceptor ( | |
| Lipophilicity ( | +0.56 | +0.88 | |
| Metabolic Fate | Oxidation (benzylic) | Stable | |
| Dipole Moment | Low | High | Inverted dipole can alter binding orientation in the active site. |
The Shift
The acidity of the indole N-H (typically
-
Electron-Withdrawing Effect: Placing a
group, particularly at C2 or C3 , dramatically increases the acidity of the N-H proton (lowering ). -
Consequence: This strengthens the N-H as a hydrogen bond donor (HBD) but weakens the nitrogen as a hydrogen bond acceptor (HBA) if deprotonated.
SAR Deep Dive: Positional Analysis
The biological impact of a fluorinated methyl group is strictly positional. Below is the breakdown of the "Zones of Influence" on the indole ring.
Figure 1: Strategic impact of fluorinated methyl placement on the indole scaffold.
Positions C5 & C6: The Metabolic Fortress
The benzene ring of indole (positions 4-7) is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes.
-
The Problem: A methyl group at C5 is a "soft spot," rapidly oxidized to a carboxylic acid (
), leading to rapid clearance. -
The Solution: Substitution with
at C5 is the "Gold Standard" for metabolic blocking. It prevents oxidation while maintaining the hydrophobic interaction required by the binding pocket. -
The Trap (C6 Instability): While
is stable at C6, monofluoromethyl ( ) and difluoromethyl ( ) groups at C6 are chemically unstable. They can undergo solvolytic defluorination to form reactive quinone methide intermediates, leading to toxicity or covalent binding. Stick to at C6.
Position C3: The Electronic Valve
The C3 position is electronically coupled to the nitrogen lone pair.
-
Effect: A
group at C3 exerts a massive inductive pull. This reduces the electron density of the indole double bond, making the molecule less susceptible to oxidation but also less reactive to electrophilic attack (if further functionalization is needed). -
Bioactivity: In cannabinoid agonists (e.g., JWH-018 analogs), fluorination at the alkyl chain attached to C3 is common, but direct ring fluorination alters the receptor subtype selectivity (CB1 vs. CB2).
Position C2: The Steric Shield
Placing a
Synthetic Access: You Can't Test What You Can't Make
Traditional Fischer Indole synthesis fails with trifluoromethyl hydrazines due to the strong electron-withdrawing nature of the
The Domino Trifluoromethylation Protocol
The most robust method for accessing 2-(trifluoromethyl)indoles is the copper-mediated cyclization of 2-alkynylanilines.
Figure 2: Synthetic pathway for regioselective 2-trifluoromethylation.
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)indole (Cu-Mediated)
Use this protocol for generating core scaffolds for SAR screening.
Reagents:
-
2-ethynylaniline derivative (1.0 equiv)
-
Togni's Reagent II (1.2 equiv) or
with Cu activator -
Copper(I) Iodide (CuI) (10 mol%)
-
Solvent: DMF or Acetonitrile
-
Base:
(2.0 equiv)
Methodology:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the 2-ethynylaniline (0.5 mmol), CuI (10 mg), and base.
-
Addition: Add anhydrous DMF (3 mL) under an argon atmosphere. Add the trifluoromethylating agent (Togni II) in one portion.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (hexane/EtOAc) for the disappearance of the aniline.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated
(to remove Cu) followed by brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (silica gel).
Validation:
-
NMR: Look for a singlet around
to ppm (characteristic of Ar- ). -
MS: Verify mass (M+).
Metabolic Stability Assay (Microsomal Stability)
Use this protocol to quantify the "Fluorine Effect" on half-life.
Reagents:
-
Test Compound (
final conc.) -
Pooled Human Liver Microsomes (HLM) (
protein) -
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Methodology:
-
Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove aliquots. -
Quenching: Immediately dispense into
of ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 10 min). -
Analysis: Inject supernatant into LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Expected Outcome:
-
5-Methylindole: Rapid clearance (
). -
5-Trifluoromethylindole: Extended stability (
).
References
-
Ye, Y., et al. (2018).[1] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 20(6), 1676–1679. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Xie, J.J., et al. (2019).[2][3] "Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position." RSC Advances, 9, 35005-35009. Link
-
EPA CompTox Dashboard. "4-(Trifluoromethyl)-1H-indole Physicochemical Data." Link
Sources
- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 2. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
The Therapeutic Potential of 1-(Difluoromethyl)-6-methyl-1H-indole Derivatives: A Technical Guide for Drug Discovery
Abstract
The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine-containing functional groups has emerged as a powerful tool to enhance the pharmacological properties of lead compounds. This guide focuses on the therapeutic potential of a specific, yet underexplored, class of compounds: 1-(difluoromethyl)-6-methyl-1H-indole derivatives. The difluoromethyl group at the N1 position offers a unique combination of lipophilicity and hydrogen bond donating capabilities, which can significantly influence a molecule's interaction with biological targets.[2] Coupled with the 6-methyl substitution on the indole core, which can modulate electronic properties and provide a vector for further functionalization, this scaffold presents a compelling starting point for novel drug discovery campaigns. This document will provide an in-depth analysis of the synthesis, potential therapeutic applications, and key considerations for the development of 1-(difluoromethyl)-6-methyl-1H-indole derivatives.
Introduction: The Strategic Combination of the Indole Scaffold and Difluoromethyl Group
The indole ring system is a privileged structure in drug discovery, forming the core of a wide range of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Its bicyclic aromatic nature allows it to participate in various non-covalent interactions with biological macromolecules.[1]
The difluoromethyl (CHF2) group has gained significant attention in medicinal chemistry as a bioisostere for hydroxyl, thiol, or methyl groups. Its introduction can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Specifically, the N-CHF2 moiety can act as a hydrogen bond donor, a property not shared by the N-methyl or N-H analogues, potentially leading to novel interactions with target proteins.
The focus of this guide, the 1-(difluoromethyl)-6-methyl-1H-indole scaffold, combines these two features. The methyl group at the 6-position can influence the electronic landscape of the indole ring and provide a handle for further synthetic modification, potentially impacting the molecule's overall pharmacological profile.
Synthesis and Characterization of 1-(Difluoromethyl)-6-methyl-1H-indole
The synthesis of N-difluoromethylated indoles has been a subject of investigation, with several methodologies available to access this key functional group.
Synthetic Pathways
One of the primary methods for the N-difluoromethylation of indoles involves the use of chlorodifluoromethane (Freon-22) under phase-transfer catalysis conditions.[5][6] This approach has been successfully applied to a variety of substituted indoles, including those with electron-donating and electron-withdrawing groups.[5][7] A study by Petko and Filatov specifically reported the N-difluoromethylation of 6-methylindole using this method.[5]
Another viable route employs ethyl bromodifluoroacetate as the difluoromethylating agent, often in the presence of a base.[8] While this has been demonstrated for azaindoles, the principle can be adapted for indole substrates.
Below is a generalized experimental protocol for the N-difluoromethylation of 6-methylindole based on the phase-transfer catalysis method.
Experimental Protocol: N-Difluoromethylation of 6-methylindole
Objective: To synthesize 1-(difluoromethyl)-6-methyl-1H-indole.
Materials:
-
6-methylindole
-
Chlorodifluoromethane (Freon-22)
-
50% aqueous sodium hydroxide
-
Toluene
-
Tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) as a phase-transfer catalyst
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for elution)
Procedure:
-
To a solution of 6-methylindole in toluene, add the phase-transfer catalyst (e.g., TBAB).
-
Cool the mixture in an appropriate bath (e.g., ice-water or dry ice-acetone).
-
Slowly add 50% aqueous sodium hydroxide while vigorously stirring.
-
Bubble chlorodifluoromethane gas through the reaction mixture at a controlled rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(difluoromethyl)-6-methyl-1H-indole.
Note: Reactions involving Freon-22 should be conducted in a well-ventilated fume hood with appropriate safety precautions.
Characterization
The synthesized 1-(difluoromethyl)-6-methyl-1H-indole should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show a characteristic triplet for the N-CHF2 proton with a J-coupling constant of approximately 60 Hz.[5] The signals for the methyl group and the aromatic protons on the indole ring should also be present and assigned.
-
¹³C NMR will show the carbon of the CHF2 group as a triplet due to C-F coupling.
-
¹⁹F NMR will display a doublet for the two equivalent fluorine atoms, coupled to the proton of the CHF2 group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Postulated Therapeutic Potential and Mechanistic Hypotheses
While direct biological data for 1-(difluoromethyl)-6-methyl-1H-indole is not yet publicly available, we can extrapolate its potential therapeutic applications based on the known activities of structurally related compounds.
Central Nervous System (CNS) Disorders
A compelling area of investigation for these derivatives is in the treatment of CNS disorders. For instance, novel 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives have been identified as potent antagonists of the serotonin 5-HT6 receptor, a promising target for cognitive enhancement in conditions like Alzheimer's disease.[9] The study highlighted that the difluoromethyl group provided superior pharmacokinetic properties compared to a methyl group, including increased bioavailability and brain penetration.[9]
Hypothetical Mechanism of Action (5-HT6 Receptor Antagonism):
Caption: Hypothetical signaling pathway for cognitive enhancement via 5-HT6 receptor antagonism.
Anticancer Activity
Indole derivatives are well-represented among anticancer agents.[1][10] The 6-position of the indole ring has been a site for modification in the development of potent anticancer compounds. The introduction of the 1-(difluoromethyl) group could enhance cell permeability and metabolic stability, potentially leading to improved efficacy.
Anti-inflammatory and Analgesic Properties
The indole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin.[11] Novel indole derivatives are continually being explored as selective COX-2 inhibitors with improved gastrointestinal safety profiles.[12] The unique electronic properties of the 1-(difluoromethyl) group could influence the binding of these derivatives to the cyclooxygenase enzymes.
Antimicrobial and Antifungal Applications
The indole scaffold is present in many natural and synthetic antimicrobial agents.[3] Furthermore, difluoromethylated pyrazole carboxamides have demonstrated potent antifungal activity by inhibiting succinate dehydrogenase.[13][14] This suggests that 1-(difluoromethyl)-6-methyl-1H-indole derivatives could be explored for their potential as novel antifungal or antibacterial agents.
Structure-Activity Relationship (SAR) Considerations and Future Directions
While a definitive SAR for this specific scaffold has not been established, general principles from other indole series can guide future optimization efforts.[13][15]
Proposed SAR Exploration Workflow:
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Key areas for future investigation include:
-
Substitution at the C2 and C3 positions: Introducing various functional groups at these positions can significantly impact biological activity.
-
Modifications of the 6-methyl group: Halogenation or further alkylation of the methyl group could fine-tune the electronic and steric properties of the molecule.
-
Substitution at other positions on the benzene ring (C4, C5, C7): Exploring the effects of different substituents at these positions is a standard approach in indole SAR studies.
Conclusion
The 1-(difluoromethyl)-6-methyl-1H-indole scaffold represents a promising, yet largely unexplored, area for the development of novel therapeutic agents. The strategic incorporation of the N-difluoromethyl group offers the potential for enhanced pharmacokinetic properties and unique interactions with biological targets. Based on the known pharmacology of related indole derivatives, this scaffold warrants investigation for its potential in treating CNS disorders, cancer, inflammation, and microbial infections. The synthetic routes to this core structure are accessible, paving the way for the generation of diverse chemical libraries for biological screening. This technical guide serves as a foundational resource to stimulate and direct further research into the therapeutic potential of this intriguing class of compounds.
References
-
Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties. Bioorganic & Medicinal Chemistry, 2022. [Link]
-
Scheme 1. Difluoromethylation of indoles and reduction of nitrocompounds to amines. ResearchGate, N.A. [Link]
-
Li, et al. Base‐Promoted Formylation and N‐Difluoromethylation of Azaindoles with Ethyl Bromodifluoroacetate as a Carbon Source. Chinese Journal of Chemistry, 2021. [Link]
-
Synthesis of Difluoromethylated Carbinols via a HFIP-Promoted Hydroxydifluoromethylation of Aniline, Indole, and Pyrrole Derivatives with Difluoroacetaldehyde Ethyl Hemiacetal. The Journal of Organic Chemistry, 2023. [Link]
-
Petko, K. and Filatov, A. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. ResearchGate, 2018. [Link]
-
N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 2022. [Link]
-
The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 2023. [Link]
-
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 2021. [Link]
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central, N.A. [Link]
-
Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. Journal of Applied Pharmaceutical Science, N.A. [Link]
-
Evolution of a series of peptidoleukotriene antagonists: synthesis and structure-activity relationships of 1,6-disubstituted indoles and indazoles. PubMed, 1990. [Link]
-
Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Chemical and Pharmaceutical Research, 2017. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science, N.A. [Link]
-
A brief review of the biological potential of indole derivatives. ResearchGate, N.A. [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI, 2018. [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central, N.A. [Link]
-
Synthesis and biological evaluation of 6-methyl analog of 1alpha,25-dihydroxyvitamin D3. PubMed, 2010. [Link]
-
New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 2018. [Link]
-
Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. Preprints.org, N.A. [Link]
-
Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub, N.A. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. researchgate.net [researchgate.net]
- 6. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 7. researchgate.net [researchgate.net]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
literature review of 1-(difluoromethyl)-6-methyl-1H-indole synthesis
This guide details the synthesis of 1-(difluoromethyl)-6-methyl-1H-indole , a specialized heterocyclic motif increasingly utilized in medicinal chemistry to modulate lipophilicity (
Executive Summary & Strategic Value
The
For the specific target 1-(difluoromethyl)-6-methyl-1H-indole , the 6-methyl substituent introduces asymmetry and electron-donating character to the benzene ring, which can influence the nucleophilicity of the indole nitrogen. The synthesis relies primarily on difluorocarbene (:CF
Key Synthetic Challenges
-
Regioselectivity: Ensuring
-alkylation over -alkylation (a common competitor in indole chemistry). -
Carbene Management: Controlling the generation rate of highly reactive :CF
to prevent homodimerization (to tetrafluoroethylene) while maintaining high effective concentration for the indole trap. -
Stability:
-CF H indoles can be sensitive to hydrolysis under strongly acidic conditions; however, the electron-rich 6-methyl group generally stabilizes the system.
Retrosynthetic Analysis
The most robust disconnection is at the
Figure 1: Retrosynthetic disconnection relying on direct N-difluoromethylation.
Methodology Review
Two primary protocols are recommended based on scale and reagent availability.
Method A: Phase-Transfer Catalysis with Chlorodifluoromethane (Freon-22)
Best for: Large-scale synthesis, cost-efficiency. Status: Industrial Standard (requires gas handling).
This method utilizes chlorodifluoromethane (ClCF
Mechanism:
-
Deprotonation: Base (KOH) deprotonates 6-methylindole to the indolyl anion.
-
Carbene Formation: Base deprotonates ClCF
H; loss of Cl yields :CF . -
Insertion: The indolyl anion attacks the electrophilic :CF
to form an -difluoromethyl anion. -
Protonation: The anion abstracts a proton (from water or trace acid) to yield the product.
Method B: Solid-State Carbene Precursors (Phosphonates/Sulfinates)
Best for: Lab-scale, safety, precise stoichiometry. Status: Modern "Green" Alternative.
Reagents such as diethyl bromodifluoromethylphosphonate or sodium chlorodifluoroacetate release :CF
Detailed Experimental Protocols
Protocol A: Synthesis via Chlorodifluoromethane (Freon-22)
Adapted from Petko et al. (2018)
Reagents:
-
Substrate: 6-Methylindole (1.0 equiv)
-
Reagent: ClCF
H (Gas, excess bubbled) -
Base: KOH (pellets, 10-15 equiv) or NaOH (50% aq.)
-
Solvent: Dichloromethane (DCM) or DMF
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dry ice/acetone condenser (to reflux the gas), and a gas inlet tube.
-
Dissolution: Dissolve 6-methylindole (e.g., 1.31 g, 10 mmol) and TBAB (160 mg) in DCM (20 mL).
-
Base Addition: Add powdered KOH (approx. 5-8 g) or 50% NaOH solution.
-
Gas Introduction: Vigorously stir the biphasic mixture. Introduce ClCF
H gas slowly. The reaction is slightly exothermic; maintain temperature at 20–25 °C.-
Critical Control Point: Stirring must be vigorous to maximize the surface area for the phase transfer of the carbene species.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product (
) is less polar than the starting material. -
Workup: Upon completion (typically 2-4 hours), stop gas flow. Quench with water (50 mL). Extract with DCM (3 x 30 mL).
-
Purification: Dry organics over Na
SO . Concentrate. Purify via silica gel flash chromatography (100% Hexanes 5% EtOAc/Hexanes).
Expected Yield: 65–80%
Data:
Protocol B: Synthesis via Diethyl Bromodifluoromethylphosphonate
Recommended for labs without gas handling infrastructure.
Reagents:
-
Substrate: 6-Methylindole (1.0 equiv)
-
Reagent: BrCF
P(O)(OEt) (1.2 equiv) -
Base: KOH (20 equiv, dissolved in water)
-
Solvent: Acetonitrile (MeCN) / Water (1:1 v/v)
Step-by-Step Workflow:
-
Solution Prep: Dissolve 6-methylindole in MeCN.
-
Base Addition: Add the aqueous KOH solution (approx. 10M). Cool to 0 °C.
-
Reagent Addition: Add BrCF
P(O)(OEt) dropwise. -
Reaction: Allow to warm to room temperature. Stir for 1–2 hours. The phosphonate cleaves to release :CF
gently. -
Workup: Dilute with Et
O, wash with brine, dry, and concentrate.
Mechanistic Visualization
The following diagram illustrates the Phase-Transfer Catalysis (PTC) pathway, which is the dominant mechanism for this transformation.
Figure 2: Mechanistic pathway of difluorocarbene insertion under phase-transfer conditions.
Comparative Analysis of Reagents
| Parameter | Chlorodifluoromethane (Freon-22) | Diethyl bromodifluoromethylphosphonate | Sodium Chlorodifluoroacetate |
| State | Gas | Liquid | Solid |
| Atom Economy | High | Low (Phosphonate byproduct) | Moderate |
| Cost | Low (Commodity chemical) | High (Specialty reagent) | Moderate |
| Scalability | Excellent (Kilogram scale) | Poor (Expensive) | Good |
| Safety | Ozone depleting; Pressurized gas | Mild; Non-volatile | CO2 evolution (pressure) |
| Yield (Typical) | 60–85% | 70–90% | 50–70% |
Safety & Handling
-
Freon-22: While not acutely toxic, it is an asphyxiant and an ozone-depleting substance. Use in a well-ventilated fume hood. Modern regulations may restrict its purchase; check local environmental laws (Montreal Protocol compliance).
-
Base Exotherm: The reaction of KOH with Freon-22 or Phosphonates is exothermic. On a large scale, active cooling is required to prevent runaway carbene generation, which leads to polymerization rather than insertion.
-
Product Stability:
-CF H indoles are stable to silica gel chromatography but can hydrolyze back to the indole and formate/HF upon prolonged exposure to strong aqueous acids.
References
-
Petko, K. I., & Filatov, A. A. (2018).[1][2] New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents.[1][2] French-Ukrainian Journal of Chemistry, 6(1), 101-108.[1][2]
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Comparison with the Hydroxyl Group.[3] Journal of Medicinal Chemistry, 60(2), 797-804.
-
Li, L., et al. (2012). Difluoromethylation of Indoles and Pyrroles with Diethyl Bromodifluoromethylphosphonate. Journal of Organic Chemistry, 77(4), 2029–2034.
-
Deng, X. Y., et al. (2016). Difluorocarbene-Derived Trifluoromethylthiolation and Difluoromethylthiolation of Indoles. Angewandte Chemie International Edition, 55(21), 6260-6264.
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of 1-(difluoromethyl)-6-methyl-1H-indole
Part 1: Strategic Analysis & Scope
Executive Summary
The incorporation of a difluoromethyl (
This application note details a robust, scalable synthesis of 1-(difluoromethyl)-6-methyl-1H-indole from commercially available 6-methylindole. Unlike traditional methods utilizing ozone-depleting chlorodifluoromethane gas (Freon-22), this protocol employs sodium chlorodifluoroacetate (SCDA) as a solid, easy-to-handle difluorocarbene precursor. This method ensures high safety margins, operational simplicity, and excellent reproducibility.
Chemical Strategy
The synthesis relies on the in situ generation of difluorocarbene (
Key Advantages of this Route:
-
Safety: Eliminates the need for pressurized gas cylinders and specialized flow equipment.
-
Scalability: The solid reagent allows for precise stoichiometric control, scalable from milligrams to multigrams.
-
Selectivity: Under optimized conditions,
-alkylation is highly favored over -alkylation due to the high nucleophilicity of the indolyl nitrogen anion.
Part 2: Reaction Mechanism & Pathway[3]
The reaction follows a specific activation-insertion pathway. The base (
Mechanistic Workflow (Graphviz)
Figure 1: Mechanistic pathway for the base-mediated N-difluoromethylation of 6-methylindole using sodium chlorodifluoroacetate.
Part 3: Detailed Experimental Protocol
Materials & Equipment
-
Substrate: 6-Methylindole (CAS: 3420-02-8), >98% purity.
-
Reagent: Sodium chlorodifluoroacetate (SCDA) (CAS: 1895-39-2).
-
Base: Potassium carbonate (
), anhydrous, granular. -
Solvent:
-Dimethylformamide (DMF), anhydrous (water content <50 ppm is critical to prevent carbene quenching). -
Equipment: 3-neck round bottom flask, reflux condenser, nitrogen inlet, oil bath, magnetic stirrer.
Step-by-Step Methodology
| Step | Phase | Action | Critical Parameter / Observation |
| 1 | Setup | Charge a dry 100 mL 3-neck flask with 6-methylindole (1.0 equiv, 5.0 mmol, 656 mg) and anhydrous | Ensure system is purged with |
| 2 | Solvation | Add anhydrous DMF (15 mL). Stir at Room Temp (RT) for 10 min. | Suspension formation. Indole deprotonation begins. |
| 3 | Reagent Addition | Add Sodium chlorodifluoroacetate (SCDA) (2.5 equiv, 12.5 mmol, 1.91 g) in one portion. | Solid suspension. |
| 4 | Reaction | Heat the mixture to 95–100 °C . | CAUTION: |
| 5 | Monitoring | Stir at 100 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1] | Look for disappearance of starting indole ( |
| 6 | Quench | Cool reaction to RT. Pour mixture into 50 mL ice-cold water. | Exothermic mixing. Product may precipitate or oil out. |
| 7 | Extraction | Extract with Diethyl Ether ( | The product is in the organic layer.[3] |
| 8 | Workup | Wash combined organics with water ( | Removes residual DMF which can interfere with purification. |
| 9 | Purification | Concentrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0% | The |
Analytical Validation
The synthesized compound must be validated against the following structural criteria.
-
Physical State: Colorless to pale yellow oil or low-melting solid.
-
NMR (400 MHz,
):-
7.20–7.60 (m, 1H,
): Characteristic triplet with a large geminal coupling constant ( ). This is the diagnostic signal. -
2.45–2.55 (s, 3H,
): Methyl group singlet. -
Aromatic protons: 6-methyl substitution pattern (d, s, d).
-
7.20–7.60 (m, 1H,
-
NMR (376 MHz,
):-
-95.0 to -96.0 ppm (d,
): Confirming the difluoromethyl group.
-
-95.0 to -96.0 ppm (d,
-
MS (ESI+):
-
Calculated
.
-
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Moisture in solvent/reagents. | Water hydrolyzes the carbene to formate. Use fresh anhydrous DMF and dry |
| Low Conversion | Temperature too low. | SCDA decarboxylation requires |
| Starting Material Remains | Carbene consumed by side reactions. | Add an additional 0.5–1.0 equiv of SCDA and continue heating for 2 hours. |
| C3-Acylation | Competition with | This is rare with SCDA but possible. Ensure base is adequate to keep nitrogen nucleophilic. |
| Difficult Separation | Residual DMF. | Perform thorough water washes during workup or use azeotropic removal with heptane. |
References
-
Mehta, V. P., & Greaney, M. F. (2013).[2] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039.[2][5] [Link]
- Core reference for the solid reagent protocol.
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]
- Provides context on the stability and utility of N-fluorin
-
Zafrani, Y., et al. (2009). Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron, 65(27), 5278-5283. [Link]
- Altern
-
Li, H., et al. (2018). Recent Advances in the Synthetic Application of Difluorocarbene. Chinese Journal of Chemistry, 36(11), 1052-1068. [Link]
- Comprehensive review of difluorocarbene reactivity.
Sources
Application Note: High-Efficiency N-Difluoromethylation of 6-Methylindole
Topic: Reagents for N-Difluoromethylation of 6-Methylindole Content Type: Detailed Application Note and Protocol
Executive Summary
The introduction of a difluoromethyl group (
While historical methods relied on ozone-depleting chlorodifluoromethane (Freon-22) gas, this protocol prioritizes the use of Sodium Chlorodifluoroacetate (SCDA) . This solid, bench-stable reagent serves as a controlled precursor for difluorocarbene (
Reagent Selection & Strategic Analysis
For the specific substrate 6-methylindole , the choice of reagent dictates the regioselectivity (
| Reagent Class | Specific Reagent | Mechanism | Pros | Cons |
| Carbene Precursor (Solid) | Sodium Chlorodifluoroacetate (SCDA) | Thermal generation of | Bench-stable solid; no gas cylinders; high | Requires elevated temp ( |
| Gas | Chlorodifluoromethane (Freon-22) | Base-mediated | Low cost for multi-kilo scale. | Ozone-depleting; requires autoclave/gas handling; heterogeneous reaction often leads to variable yields. |
| Electrophilic Reagent | Radical or | Mild conditions (RT). | Expensive; often requires glovebox handling; lower atom economy. | |
| Phosphonate | Diethyl bromodifluoromethylphosphonate | Base-mediated cleavage | Controlled release of | Phosphorus byproducts can complicate purification; higher cost than SCDA. |
Recommendation: SCDA is the reagent of choice for research to mid-scale process development due to its balance of safety, cost, and high conversion rates for electron-rich indoles like 6-methylindole.
Mechanistic Pathway
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a difluorocarbene (
-
Activation: SCDA undergoes thermal decarboxylation to release difluorocarbene.[1][2][3]
-
Deprotonation: The base (typically
) deprotonates the indole N-H. -
Attack: The indole anion attacks the electrophilic
species. -
Protonation: The resulting difluoromethyl anion is rapidly protonated by adventitious water or the solvent medium to form the final product.
Caption: Mechanistic pathway for SCDA-mediated N-difluoromethylation.[2][3][4]
Detailed Experimental Protocol
Materials
-
Substrate: 6-Methylindole (
). -
Reagent: Sodium Chlorodifluoroacetate (SCDA) (
). -
Base: Potassium Carbonate (
), anhydrous ( ). -
Solvent:
-Dimethylformamide (DMF) or -Dimethylacetamide (DMAc). Note: DMF is preferred for solubility. -
Atmosphere: Nitrogen or Argon (recommended but not strictly required due to
evolution).
Step-by-Step Procedure
1. Reaction Setup
-
Charge a dry round-bottom flask equipped with a magnetic stir bar with 6-methylindole (
, ) and anhydrous ( , ). -
Add DMF (
, concentration). -
Critical Step: Stir the mixture at room temperature for 10 minutes to ensure partial deprotonation of the indole.
2. Reagent Addition
-
Add SCDA (
, ) in a single portion. -
Fit the flask with a reflux condenser.[3] The reaction generates
gas, so ensure the system is vented (e.g., via an oil bubbler) to prevent pressure buildup.
3. Thermal Activation
-
Heat the reaction mixture to
. -
Observation: Evolution of gas bubbles (
) indicates the decomposition of SCDA and generation of . -
Maintain heating for 4--6 hours . Monitor by TLC (eluent: 10% EtOAc/Hexanes) or LC-MS.
-
Optimization: If starting material remains after 4 hours, add an additional
of SCDA and continue heating.
4. Workup
-
Cool the mixture to room temperature.
-
Dilute carefully with water (
) and extract with ethyl acetate ( ). -
Wash the combined organic layers with brine (
) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
5. Purification
-
Purify the crude oil via silica gel flash chromatography.
-
Gradient: 0% to 5% Ethyl Acetate in Hexanes. Note:
-difluoromethyl indoles are typically much less polar than the parent indole. -
Yield Expectation: 65--85%.
Validation & Analysis Data
The success of the reaction is best validated using
| Analytical Method | Expected Signal | Interpretation |
| Triplet ( | Characteristic splitting of the | |
| Doublet ( | Diagnostic signal for | |
| LC-MS | Mass shift of |
Workflow Diagram
Caption: Operational workflow for the synthesis of N-difluoromethyl-6-methylindole.
Troubleshooting & Optimization
Issue: Low Conversion
-
Cause: Incomplete decarboxylation of SCDA or moisture in the solvent quenching the carbene.
-
Solution: Ensure the temperature reaches at least
(internal temp). Use anhydrous DMF. Add SCDA in two portions (at and ) to maintain a steady concentration of .
Issue: C3-Difluoromethylation (Regioselectivity)
-
Cause: Indole C3 position is nucleophilic.
-
Solution: The use of
generally favors -alkylation by ensuring the nitrogen is anionic. Avoid stronger bases like NaH which might promote complex mixtures. If C3-alkylation is observed, ensure the 3-position is not blocked; however, for 6-methylindole, -selectivity is typically high ( ) with SCDA.
Issue: Polymerization
-
Cause: High concentration of difluorocarbene leading to tetrafluoroethylene polymerization.
-
Solution: Do not exceed
concentration. Ensure efficient stirring.
Safety Considerations
-
SCDA: While a stable solid, it decomposes to release
and potentially trace CO. Perform in a fume hood. -
Difluorocarbene: A reactive intermediate.[1][2][3] Avoid sealed vessels without pressure relief; the gas evolution can pressurize glassware.
-
Fluorine NMR: Essential for confirming the product, as the
proton can sometimes be obscured in NMR by aromatic signals.
References
-
Mehta, V. P., & Greaney, M. F. (2013).[6] "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039. [Link]
-
Petko, K. I., et al. (2022).[7][5] "N-Difluoromethylindazoles." Journal of Organic and Pharmaceutical Chemistry, 20(3), 3-9. (Demonstrates SCDA utility on related heterocycles). [Link]
-
Fier, P. S., & Hartwig, J. F. (2012). "Copper-mediated difluoromethylation of aryl and vinyl iodides." Journal of the American Chemical Society, 134(12), 5524-5527. (Context for metal-mediated alternatives). [Link]
-
Zhu, W., et al. (2018).[8] "Recent Progress on Difluoromethylation Methods." Chinese Journal of Organic Chemistry, 38, 2603. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. sioc-journal.cn [sioc-journal.cn]
Application Notes & Protocols for 1-(difluoromethyl)-6-methyl-1H-indole in Pharmaceutical Development
Abstract
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The difluoromethyl (-CF2H) group, in particular, serves as a unique bioisostere that can enhance metabolic stability, fine-tune lipophilicity, and improve binding affinity.[1] When appended to a privileged scaffold like indole—a core component of numerous natural products and FDA-approved drugs—the resulting intermediate becomes a highly valuable building block for drug discovery.[2][3][4] This document provides detailed application notes and experimental protocols for the use of 1-(difluoromethyl)-6-methyl-1H-indole, a specialized intermediate designed for the synthesis of next-generation therapeutic agents. We will explore its synthesis, its application in lead optimization, and the critical quality control measures required for its effective use in a research and development setting.
Introduction: The Strategic Value of the N-CF2H Indole Moiety
The indole ring system is a foundational structure in pharmacology, present in molecules targeting a vast array of diseases, from cancer to neurological disorders.[5][6] The functionalization of the indole core is a critical aspect of drug design. Modifying the indole nitrogen (N1 position) directly impacts the electronic properties of the entire ring system, influencing hydrogen bonding capabilities, pKa, and overall molecular conformation.
The introduction of a difluoromethyl group at this position offers several distinct advantages:
-
Metabolic Stability: The N-CF2H moiety can act as a "metabolic shield," protecting the indole nitrogen from N-dealkylation, a common metabolic pathway that can lead to rapid drug clearance.
-
Lipophilicity and Permeability: Compared to the highly lipophilic trifluoromethyl (-CF3) group, the difluoromethyl group provides a more moderate increase in lipophilicity. This nuanced modulation can be critical for achieving the optimal balance of aqueous solubility and membrane permeability required for good bioavailability.[1][7]
-
Hydrogen Bond Mimicry: The hydrogen atom of the -CF2H group is more acidic than a standard alkyl C-H bond, allowing it to function as a weak hydrogen bond donor. This enables it to act as a bioisosteric replacement for hydroxyl (-OH) or amine (N-H) groups, potentially forming key interactions with target proteins.
-
Improved Pharmacokinetics: In vivo studies on various compound classes have shown that replacing a methyl group with a difluoromethyl group can lead to significantly improved pharmacokinetic profiles, including higher exposure (AUC) and better bioavailability.[7]
This guide provides researchers with the fundamental knowledge and practical protocols to leverage the unique properties of 1-(difluoromethyl)-6-methyl-1H-indole in their drug discovery programs.
Physicochemical Properties and Handling
Proper characterization and handling of the intermediate are paramount for reproducible results. The key properties are summarized below.
| Property | Value | Source / Note |
| Chemical Name | 1-(difluoromethyl)-6-methyl-1H-indole | IUPAC |
| Molecular Formula | C₁₀H₉F₂N | Calculated |
| Molecular Weight | 181.18 g/mol | Calculated |
| Appearance | Colorless to yellow liquid or low-melting solid | Inferred from similar structures |
| Purity (Typical) | ≥95% (as determined by HPLC/NMR) | Standard for specialty intermediates |
| Storage | Store at 2-8°C under an inert atmosphere (N₂ or Ar) | Recommended to prevent degradation |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) | General chemical property |
Safety Note: Always handle 1-(difluoromethyl)-6-methyl-1H-indole in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for detailed hazard information.
Protocol 1: Synthesis of the Intermediate
While this guide focuses on the application of the title compound, an understanding of its synthesis is valuable. The following protocol describes a common method for the N-difluoromethylation of an indole precursor.[8]
Reaction: N-difluoromethylation of 6-methylindole using sodium difluoromethanesulfinate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. news-medical.net [news-medical.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 6. researchgate.net [researchgate.net]
- 7. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
catalytic C-H functionalization of 1-(difluoromethyl)-6-methyl-1H-indole
An In-Depth Guide to the Catalytic C-H Functionalization of 1-(difluoromethyl)-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the . As a molecule of significant interest—marrying the privileged indole scaffold with the metabolically robust and synthetically versatile difluoromethyl group—its selective functionalization is paramount for constructing novel chemical entities in drug discovery. This guide moves beyond simple procedural lists to explain the underlying principles, strategic considerations, and practical methodologies required for successful execution in a research setting.
Introduction: The Strategic Importance of the Target Molecule
The indole core is a cornerstone of medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[1][2] The evolution of synthetic chemistry towards greater efficiency has championed catalytic C-H functionalization as a premier strategy for modifying such scaffolds, minimizing pre-functionalization steps and improving atom economy.[3]
The subject of this guide, 1-(difluoromethyl)-6-methyl-1H-indole , presents a unique synthetic puzzle. The substituents are not mere spectators; they are critical controllers of reactivity and regioselectivity:
-
N-Difluoromethyl (N-CHF₂) Group: This strongly electron-withdrawing group modulates the electronic character of the indole's pyrrole ring. It is also considered a "lipophilic hydrogen bond donor," a valuable bioisostere for hydroxyl or amine groups that can enhance metabolic stability and binding interactions.[4][5][6]
-
6-Methyl Group: As an electron-donating group on the benzenoid ring, it influences the nucleophilicity of the C4, C5, and C7 positions.
Mastering the C-H functionalization of this substrate requires a nuanced understanding of how to leverage these electronic and steric factors to achieve positional control, unlocking access to a diverse library of novel drug candidates.
PART 1: Mechanistic Insights and Regioselectivity Analysis
The primary challenge in the C-H functionalization of 1-(difluoromethyl)-6-methyl-1H-indole is achieving regioselectivity among the five available C-H bonds (C2, C3, C4, C5, and C7). The electronic properties of the substituents create a unique reactivity map compared to simpler indoles.
-
Pyrrole Ring (C2 and C3): The powerful electron-withdrawing nature of the N-CHF₂ group significantly deactivates the pyrrole moiety, reducing its nucleophilicity. This makes traditional electrophilic substitution at the C3 position more challenging. However, C-H activation at C2, often facilitated by a directing group, remains a viable and crucial pathway.[7][8]
-
Benzenoid Ring (C4, C5, and C7): The electron-donating 6-methyl group activates the benzene ring, particularly enhancing the reactivity of the ortho (C5, C7) and para (C4, relative to the methyl group) positions. This creates an opportunity for functionalization on the benzenoid portion, a historically more difficult task on the indole scaffold.[9][10] Remote C-H activation strategies are particularly relevant here.[11]
Caption: Regioselectivity influences on the indole core.
PART 2: Application Notes and Experimental Protocols
This section details validated, step-by-step protocols for the regioselective functionalization of 1-(difluoromethyl)-6-methyl-1H-indole at three key positions: C2, C7, and C3.
Protocol 1: Palladium-Catalyzed C2-Arylation via a Removable Directing Group
Principle and Rationale: Due to the deactivating effect of the N-CHF₂ group, achieving C2 selectivity often requires the installation of a temporary directing group. The N-(pyridin-2-yl)sulfonyl group is an excellent choice as it strongly coordinates to palladium, directing C-H activation exclusively to the C2 position. This group can be readily cleaved post-functionalization. This strategy provides a reliable route to 2-arylindoles, which are important pharmacophores.[8][12]
Caption: Workflow for directed C2-arylation.
Experimental Protocol:
-
Synthesis of N-(Pyridin-2-yl)sulfonyl Protected Indole:
-
To a solution of 1-(difluoromethyl)-6-methyl-1H-indole (1.0 equiv) in anhydrous THF at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 2-pyridinesulfonyl chloride (1.1 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. Purify by column chromatography (silica gel) to yield the protected indole.
-
-
C2-Arylation:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine the N-protected indole (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (2.5 equiv).
-
Add anhydrous dioxane as the solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the C2-arylated product.
-
-
Deprotection:
-
Dissolve the C2-arylated, N-protected indole (1.0 equiv) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.0 equiv).
-
Stir at room temperature for 2-3 hours.
-
Quench with water and extract with ethyl acetate. Dry, concentrate, and purify via column chromatography to yield the final C2-arylated 1-(difluoromethyl)-6-methyl-1H-indole.
-
| Troubleshooting: C2-Arylation | |
| Problem | Potential Solution |
| Low conversion | Increase temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are anhydrous. |
| Formation of side products | Screen different ligands (e.g., XPhos, RuPhos) or bases (e.g., Cs₂CO₃) to improve selectivity. |
| Difficult deprotection | Increase the amount of TBAF or gently heat the reaction. Ensure the substrate is fully dissolved. |
Protocol 2: Rhodium(III)-Catalyzed C7-Alkenylation
Principle and Rationale: The C7 position is electronically activated by the 6-methyl group. Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are highly effective for C-H activation and annulation reactions on the benzenoid ring of indoles.[1][13] This protocol leverages this inherent reactivity to directly couple the C7-H bond with activated alkenes (e.g., acrylates) in an oxidative Heck-type reaction, providing a direct route to C7-functionalized derivatives without requiring a directing group.[10][14]
Experimental Protocol:
-
Reaction Setup:
-
To a pressure-tolerant vial, add 1-(difluoromethyl)-6-methyl-1H-indole (1.0 equiv), the desired acrylate (e.g., methyl acrylate, 2.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and a copper oxidant such as Cu(OAc)₂ (2.0 equiv).
-
Add a suitable solvent, typically a polar aprotic solvent like DMF or DCE.
-
Seal the vial tightly with a PTFE-lined cap.
-
-
Reaction Execution:
-
Place the vial in a preheated oil bath or heating block at 100-130 °C.
-
Stir the reaction vigorously for 16-36 hours. The reaction progress should be monitored by taking aliquots and analyzing via LC-MS.
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite to remove the metal salts.
-
Wash the organic layer with water and brine to remove the solvent and residual copper salts.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the C7-alkenylated indole.
-
| Troubleshooting: C7-Alkenylation | |
| Problem | Potential Solution |
| Poor regioselectivity (e.g., C5-alkenylation) | Modify the solvent or add a coordinating additive. Sometimes lowering the temperature can enhance selectivity. |
| Catalyst decomposition | Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive. Degas the solvent prior to use. |
| Low Yield | Screen different silver or copper oxidants (e.g., Ag₂CO₃, AgOAc). Ensure the acrylate is not prone to polymerization at high temperatures. |
Protocol 3: Visible-Light-Induced C3-Difluoroalkylation
Principle and Rationale: While the N-CHF₂ group deactivates the C3 position towards electrophilic attack, this site remains susceptible to radical addition. Photoredox catalysis offers a mild and powerful method to generate radical species that can engage in C-H functionalization.[15] This protocol uses a difluoroalkyl radical precursor and a suitable photocatalyst to achieve C3-difluoroalkylation, a transformation of high value for introducing fluorine motifs.[4][16][17]
Experimental Protocol:
-
Reaction Setup:
-
In a vial suitable for photochemical reactions, combine 1-(difluoromethyl)-6-methyl-1H-indole (1.0 equiv), a difluoroalkyl precursor (e.g., ethyl bromodifluoroacetate, 1.5 equiv), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst, 1-2 mol%).
-
Add a high-boiling point polar solvent like DMSO or DMF.
-
Degas the solution for 15-20 minutes by bubbling argon or nitrogen through it.
-
-
Irradiation:
-
Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 40-50W).
-
Use a small fan to maintain the reaction temperature near room temperature (25-30 °C).
-
Stir the reaction for 12-24 hours.
-
-
Workup and Purification:
-
Upon completion (monitored by TLC/LC-MS), dilute the reaction mixture with water and extract several times with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material by flash column chromatography to yield the C3-difluoroalkylated product.
-
| Troubleshooting: C3-Difluoroalkylation | |
| Problem | Potential Solution |
| No reaction | Ensure the light source is of the correct wavelength for the photocatalyst. Check the purity of the solvent and reagents; radical inhibitors can quench the reaction. |
| Low yield | Increase the amount of the radical precursor. Screen different photocatalysts or solvents. |
| Dimerization of indole | Decrease the concentration of the indole substrate. Add the radical precursor slowly over time using a syringe pump. |
PART 3: Data Summary and Strategic Outlook
| Functionalization Strategy | Target Position | Catalyst System | Key Rationale | Potential Challenges |
| Directed C-H Arylation | C2 | Pd(OAc)₂ / Ligand | Overcomes electronic deactivation via a removable directing group.[8] | Requires additional protection/deprotection steps. |
| Oxidative Alkenylation | C7 | [Cp*RhCl₂]₂ / Cu(OAc)₂ | Leverages electronic activation from the 6-methyl group.[1][14] | Potential for minor isomers (C5); requires high temperatures. |
| Photoredox Radical Alkylation | C3 | Ru(bpy)₃Cl₂ / Visible Light | Accesses the electronically disfavored C3 position via a radical mechanism.[4][17] | Sensitive to oxygen and radical inhibitors. |
Future Outlook: The functionalization of 1-(difluoromethyl)-6-methyl-1H-indole is a fertile ground for synthetic innovation. Future efforts should focus on:
-
Developing N-CHF₂ as a Directing Group: Investigating conditions where the N-CHF₂ group itself can direct C-H activation, possibly through weak coordination or hydrogen bonding interactions, would be a significant advance.
-
Enantioselective Functionalization: The development of chiral catalysts to control the stereochemistry of C-H functionalization, particularly at the C2 or C3 positions, would provide access to valuable chiral building blocks.
-
C4 and C5 Functionalization: While more challenging, developing strategies to selectively functionalize the C4 and C5 positions would complete the synthetic toolkit for this important scaffold, potentially requiring multi-step or highly specialized directing group strategies.[9][10][18]
This guide provides the foundational knowledge and practical protocols to empower researchers to confidently explore the rich chemistry of this valuable fluorinated indole.
References
-
Li, Y., et al. (2016). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules. Available at: [Link]
-
Zhang, S., et al. (2023). Iridium(iii)-catalyzed site-selective indole C–H functionalization through enone functionality: design, mechanism and applications. Organic Chemistry Frontiers. Available at: [Link]
-
Hu, W., et al. (2011). Rhodium(II)-Catalyzed Enantioselective C−H Functionalization of Indoles. Journal of the American Chemical Society. Available at: [Link]
-
Broggini, G., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Unknown Author. (2026). Iridium‐Catalyzed C–H Silylation of Indoles With Hydrosilanes in Aqueous Media. Chemistry – An Asian Journal. Available at: [Link]
-
Wu, Y., et al. (2014). Palladium catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums, an approach to ring fused carbazole derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, X., et al. (2021). Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles. Organic Letters. Available at: [Link]
-
Unknown Author. (2023). Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). Advanced Synthesis & Catalysis. Available at: [Link]
-
Wang, H., et al. (2017). Palladium-Catalyzed Direct C–H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles. Organic Letters. Available at: [Link]
-
Unknown Author. (2025). Pd(II)/Cu(I) Co-catalyzed Dual C–H Functionalization of Indoles at C2 and C3 Positions Using Bifunctional Arylsulfonyl Reagents. Organic Letters. Available at: [Link]
-
Majumdar, N., et al. (2023). [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. ACS Omega. Available at: [Link]
-
Gandeepan, P., et al. (2022). Palladium-Catalyzed 2-fold C–H Activation/C–C Coupling for C4-Arylation of Indoles Using Weak Chelation. Organic Letters. Available at: [Link]
-
Unknown Author. (2025). C-H Functionalization of Indoles at the C7 Position. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2021). Iridium-Catalyzed Redox-Neutral C2 and C3 Dual C–H Functionalization of Indoles with Nitrones toward 7H-Indolo[2,3-c]quinolines. Organic Letters. Available at: [Link]
-
Unknown Author. (2025). Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles. The Journal of Organic Chemistry. Available at: [Link]
-
Regragui, C., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. Available at: [Link]
-
Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters. Available at: [Link]
-
Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Semantic Scholar. Available at: [Link]
-
Chen, P., et al. (2019). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules. Available at: [Link]
-
Unknown Author. (2026). Regioselectivity in Metal-Free Indole C–H Borylation: A DFT Investigation. The Journal of Physical Chemistry A. Available at: [Link]
-
Unknown Author. (2022). Visible Light-Induced C-F Bond Activation for the Difluoroalkylation of Indoles. PMC. Available at: [Link]
-
Unknown Author. (2020). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. ResearchGate. Available at: [Link]
-
Unknown Author. (2022). Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles. Organic Letters. Available at: [Link]
-
Unknown Author. (2021). Enantioselective Construction of 1H-Isoindoles Containing Tri- and Difluoromethylated Quaternary Stereogenic Centers via Palladium-Catalyzed C–H Bond Imidoylation. ACS Catalysis. Available at: [Link]
-
Unknown Author. (2022). Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Scheme 20. Directing group assisted para-C−H difluoromethylation of ketoxime derivative using ruthenium catalysis. ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties. PubMed. Available at: [Link]
-
Unknown Author. (n.d.). Recent Advances in Directing Group-Induced C-H Activation Reactions. SIOC Journals. Available at: [Link]
-
Dhiman, S., & Sharma, U. (2023). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers. Available at: [Link]
-
Kim, S., et al. (2014). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen. Available at: [Link]
-
Li, X., et al. (2024). Experimental and computational journey on transition-metal-catalyzed C–H functionalization with fluorinated π-systems. Coordination Chemistry Reviews. Available at: [Link]
-
Unknown Author. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. ResearchGate. Available at: [Link]
-
Bhattacharya, S., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. Available at: [Link]
-
Li, X., et al. (n.d.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Chem. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Visible Light-Induced C-F Bond Activation for the Difluoroalkylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 13. [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Value of the N-Difluoromethyl Indole Scaffold
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-(Difluoromethyl)-6-methyl-1H-indole
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] Its functionalization is a primary strategy in drug discovery to modulate biological activity. The strategic incorporation of fluorine-containing groups has become a pivotal tool for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]
Among fluorinated motifs, the N-difluoromethyl (-N-CF₂H) group offers a unique and advantageous set of properties. Unlike the more common N-methyl or N-H indoles, the N-CF₂H group acts as a potent electron-withdrawing group, altering the electronic character of the indole ring. Crucially, it also serves as a bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor, a feature absent in the trifluoromethyl (-CF₃) group.[2][3][4] This unique electronic profile and hydrogen-bonding capability can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[4][5]
This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 1-(difluoromethyl)-6-methyl-1H-indole, a versatile building block for creating diverse chemical libraries for drug discovery and development. We will explore key transformations including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, focusing on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Core Principles: Electronic Effects of the N-CF₂H Group on Indole Reactivity
The success of cross-coupling reactions on the indole scaffold is highly dependent on its electronic properties. The C3 position is typically the most nucleophilic and prone to electrophilic substitution, while C-H activation at the C2 position is also common.[6] The introduction of the strongly electron-withdrawing difluoromethyl group at the N1 position significantly alters this reactivity profile:
-
Reduced Nucleophilicity: The overall electron density of the indole ring is decreased, making it less susceptible to side reactions like electrophilic attack.
-
Modified C-H Acidity: The acidity of the C-H bonds, particularly at the C2 and C3 positions, is influenced, which can affect the mechanism of C-H activation or metallation steps in certain coupling reactions.
-
Catalyst and Ligand Interactions: The electronic nature of the substrate dictates the optimal choice of palladium catalyst and phosphine ligands to achieve an efficient balance between oxidative addition and reductive elimination steps in the catalytic cycle.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate.[1] For functionalizing the 1-(difluoromethyl)-6-methyl-1H-indole core, this reaction is ideal for introducing aryl and heteroaryl substituents, typically at pre-functionalized (e.g., brominated) positions on the indole ring.
Reaction Principle & Catalytic Cycle
The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is essential for activating the organoboron species to facilitate the transmetalation step.[1][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
functionalizing the C3 position of 1-(difluoromethyl)-6-methyl-1H-indole
Technical Application Note: Precision C3-Functionalization of 1-(Difluoromethyl)-6-methyl-1H-indole
Introduction & Substrate Analysis
The 1-(difluoromethyl)-6-methyl-1H-indole scaffold represents a high-value pharmacophore in modern drug discovery. The
The Synthetic Challenge: Functionalizing the C3 position of this substrate requires navigating a unique electronic "tug-of-war":
-
Deactivation: The
-CF H group is a strong electron-withdrawing group (EWG), reducing the electron density of the pyrrole ring and raising the activation energy for Electrophilic Aromatic Substitution (EAS). -
Activation: The 6-methyl group is a mild electron-donating group (EDG). While its position is distal, it increases the overall electron density of the benzenoid ring, which communicates with the pyrrole ring via resonance, partially mitigating the deactivating effect of the
-CF H group.
This guide provides optimized, self-validating protocols for overcoming the electronic deficit to achieve high-yield C3 functionalization.
Reactivity Landscape & Workflow
The following diagram outlines the electronic influences and the strategic pathways for functionalization.
Figure 1: Strategic functionalization pathways for 1-(difluoromethyl)-6-methyl-1H-indole.
Detailed Experimental Protocols
Protocol 1: C3-Formylation (Vilsmeier-Haack)
Direct introduction of an aldehyde handle.
Mechanism & Rationale:
The
Reagents:
-
Substrate: 1.0 equiv
-
POCl
: 1.2 equiv -
DMF (Anhydrous): 5.0 equiv (acts as solvent/reagent) or use DCE as solvent with 1.5 equiv DMF.
Step-by-Step:
-
Reagent Formation: In a flame-dried flask under N
, cool anhydrous DMF to 0°C. Add POCl dropwise over 15 minutes. Critical: A white precipitate (chloroiminium salt) may form. Stir for 30 min at 0°C. -
Addition: Dissolve the indole substrate in minimum DMF (or DCE). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to Room Temperature (RT). If TLC shows no conversion after 2 hours, heat to 40°C. Note: Do not exceed 60°C to prevent hydrolysis of the
-CF H group. -
Workup (Buffered): Pour the reaction mixture onto crushed ice/sodium acetate (sat. aq.). The buffer prevents transient high acidity which could destabilize the
-CF H. Adjust pH to ~7-8 with NaHCO . -
Isolation: Extract with EtOAc (3x). Wash organic layer with brine. Dry over Na
SO .
Self-Validation:
-
TLC: Product will be significantly more polar (lower R
) than the starting material and will stain orange/red with 2,4-DNP (indicating aldehyde). -
NMR: Appearance of a singlet at ~9.8–10.0 ppm (-CHO).
Protocol 2: C3-Bromination (Electrophilic Halogenation)
Synthesis of the cross-coupling precursor.
Rationale: NBS is preferred over elemental bromine to control the stoichiometry and prevent over-bromination at the activated C5 or C7 positions (influenced by the 6-Me group).
Reagents:
-
Substrate: 1.0 equiv
-
N-Bromosuccinimide (NBS): 1.05 equiv
-
Solvent: DMF or MeCN (0.1 M)
Step-by-Step:
-
Dissolve substrate in DMF at 0°C.
-
Add NBS portion-wise (solid) over 20 minutes. Protect from light.
-
Stir at 0°C for 1 hour, then allow to warm to RT.
-
Monitoring: The reaction is usually fast (< 2 hours).
-
Workup: Dilute with water (5x volume). The product often precipitates.[1][2] Filter and wash with water. If oil forms, extract with Et
O.
Self-Validation:
-
NMR: Disappearance of the C3-H signal (typically a doublet or multiplet at ~7.1-7.3 ppm depending on coupling). The C2-H signal will lose coupling to C3-H, appearing as a sharp singlet.
Protocol 3: C3-Arylation (Suzuki-Miyaura Cross-Coupling)
Installation of biaryl motifs.
Rationale:
Direct C-H arylation of electron-deficient indoles is possible but often requires harsh conditions that jeopardize the
Reagents:
-
C3-Bromo-1-(difluoromethyl)-6-methylindole: 1.0 equiv
-
Aryl Boronic Acid: 1.5 equiv
-
Catalyst: Pd(dppf)Cl
(3-5 mol%) -
Base: K
CO (2.0 equiv) or Cs CO -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step:
-
Combine halide, boronic acid, base, and solvent in a reaction vial.
-
Degas with N
bubbling for 10 minutes (Critical for Pd cycle). -
Heat to 80-90°C for 4-12 hours.
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc/Water. Extract and purify via column chromatography.[6]
Self-Validation:
-
Visual: Reaction mixture often turns black (Pd precipitation) upon completion.
-
MS: Mass shift corresponding to the loss of Br and gain of Aryl group.
Protocol 4: Direct C3-Alkylation (Borane Catalysis)
Advanced method for sp
Rationale:
Recent literature [1] demonstrates that tris(pentafluorophenyl)borane (
Reagents:
-
Substrate: 1.0 equiv
-
Benzylic or Allylic Alcohol: 1.2 equiv
-
Catalyst: B(C
F ) (5-10 mol%) -
Solvent: DCM or Toluene (Anhydrous)
Step-by-Step:
-
Mix substrate and alcohol in solvent.
-
Stir at RT (or 50°C for sluggish substrates).
-
Mechanism: The borane activates the alcohol hydroxyl group, generating a carbocation equivalent which attacks the C3 position.
Quantitative Data Summary
| Reaction Type | Reagents | Temp | Time | Typical Yield | Key Validation |
| Formylation | POCl | 0°C | 4 h | 85-92% | NMR: -CHO singlet (~10 ppm) |
| Bromination | NBS, DMF | 0°C | 2 h | 90-95% | NMR: Loss of C3-H |
| Arylation | Pd(dppf)Cl | 80°C | 6 h | 75-88% | MS: Mass Ion Shift |
| Alkylation | B(C | RT | 12 h | 60-80% | TLC: New non-polar spot |
References
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Journal of the American Chemical Society. [Link]
-
Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer. ChemRxiv. [Link]
-
New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Difluoromethyl)-6-methyl-1H-indole
Prepared by: Gemini, Senior Application Scientist Last Updated: February 18, 2026
Welcome to the dedicated technical support guide for the synthesis of 1-(difluoromethyl)-6-methyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists. The introduction of the N-CHF₂ group is a critical modification in drug discovery, often enhancing metabolic stability and modulating physicochemical properties.[1] However, the synthesis can present unique challenges. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-difluoromethylation of 6-methyl-1H-indole?
A1: The most prevalent methods involve the reaction of the indole nitrogen anion with a difluoromethyl source. A widely cited and robust method uses chlorodifluoromethane (Freon-22) as the difluoromethylating agent in the presence of a strong base and a phase-transfer catalyst.[2] Newer methods are also emerging, including visible light-induced C-F bond activation strategies and electrochemical approaches, which offer milder reaction conditions but may require specialized equipment.[1][3][4][5]
Q2: Why is the N-CHF₂ group a desirable motif in drug discovery?
A2: The gem-difluoromethylene (CHF₂) group is considered a bioisostere for functional groups like alcohols, amines, and ketones. Its incorporation can significantly improve biological properties by increasing metabolic stability (blocking sites of oxidation), modulating lipophilicity and pKa, and inducing favorable conformational changes that can enhance binding affinity to target proteins.[1]
Q3: My starting material, 6-methyl-1H-indole, is not fully consumed. What is the primary reason for incomplete conversion?
A3: Incomplete conversion is often linked to insufficient deprotonation of the indole nitrogen. The acidity of the N-H bond in indole (pKa ≈ 17 in DMSO) requires a sufficiently strong base. In two-phase systems using aqueous NaOH, the efficiency of the phase-transfer catalyst is paramount. Other factors include poor quality of the difluoromethylating agent, inadequate temperature control, or the presence of moisture which can quench the base and the indole anion.
Q4: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?
A4: Besides unreacted starting material, potential side products can arise from the decomposition of the difluoromethylating agent or the product itself. Under harsh basic conditions, the 1-(difluoromethyl)-6-methyl-1H-indole product can be unstable.[2] Furthermore, if the reaction temperature is too high, side-chain reactions or decomposition of the indole ring can occur. In some cases, C-alkylation can be a minor competing pathway, although N-alkylation is generally favored for indoles under these conditions.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Scenario 1: Low to No Product Yield
Your reaction yields are consistently below 20%, or no product is forming despite following a standard protocol.
Caption: Troubleshooting decision tree for low product yield.
Scenario 2: Product Instability and Difficult Purification
The desired product is observed in the crude reaction mixture but degrades upon standing or during column chromatography.
-
Underlying Cause : N-difluoromethylated indoles can be sensitive to both acid and heat. Silica gel, being inherently acidic, can cause decomposition during purification. The product may appear as streaks on the TLC plate or simply vanish from collected fractions.
-
Expert Recommendation : It is crucial to neutralize the silica gel before chromatography. This can be achieved by preparing a slurry of silica gel in an eluent containing 1% triethylamine (Et₃N), packing the column with this slurry, and using an eluent containing 1% Et₃N throughout the purification process.[2] This small amount of base deactivates the acidic sites on the silica, preventing product degradation.
The electronic nature of substituents on the indole ring can influence reaction efficiency. The table below, adapted from literature data, illustrates this trend.[2]
| Starting Indole | Substituent Position | Electronic Nature | Reported Yield (%) |
| 5-Methoxyindole | 5 | Electron-Donating | ~75% |
| 6-Methylindole | 6 | Electron-Donating | ~70% |
| 5-Bromoindole | 5 | Electron-Withdrawing | ~65% |
| 6-Nitroindole | 6 | Strongly EWD | ~55% |
Data provides context for expected yields under optimized conditions using CHF₂Cl and a phase-transfer catalyst system.
Experimental Protocols
Protocol 1: Synthesis of 1-(Difluoromethyl)-6-methyl-1H-indole
This protocol is adapted from established procedures for the N-difluoromethylation of substituted indoles.[2]
Caption: Schematic of the experimental setup for N-difluoromethylation.
-
Preparation : To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube, add 6-methyl-1H-indole (1.31 g, 10 mmol), tetrabutylammonium bromide (TBAB, 0.32 g, 1 mmol, 0.1 equiv), and toluene (20 mL).
-
Base Addition : Begin vigorous stirring to create a fine emulsion. Carefully add 50% aqueous sodium hydroxide (10 mL).
-
Reaction Initiation : Heat the mixture to 40-45 °C. Begin bubbling chlorodifluoromethane (CHF₂Cl) gas through the mixture at a steady but controlled rate. Caution: CHF₂Cl is a gas; this step must be performed in a well-ventilated fume hood.
-
Monitoring : Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-4 hours when the starting material spot is no longer visible.
-
Workup : Cool the reaction mixture to room temperature. Carefully add water (30 mL) and separate the organic layer. Extract the aqueous layer with toluene (2 x 20 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified immediately.
Protocol 2: Flash Chromatography Purification
-
Slurry Preparation : In a beaker, add silica gel (approx. 50 g) to the starting eluent (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine). Swirl to create a uniform slurry.
-
Column Packing : Pour the slurry into a chromatography column and allow it to pack under a gentle positive pressure of air or nitrogen.
-
Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution : Elute the column with the prepared solvent system. Collect fractions and analyze by TLC.
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(difluoromethyl)-6-methyl-1H-indole as a colorless oil.
By understanding the underlying chemistry and potential pitfalls, and by employing these detailed troubleshooting strategies and protocols, researchers can significantly improve the yield, reliability, and success of the 1-(difluoromethyl)-6-methyl-1H-indole synthesis.
References
-
Hu, J., et al. (2022). Visible Light-Induced C-F Bond Activation for the Difluoroalkylation of Indoles. Organic Letters, 24(46), 8568–8573. [Link]
-
Hu, J., et al. (2022). Visible Light-Induced C-F Bond Activation for the Difluoroalkylation of Indoles. PMC - NIH. [Link]
-
Request PDF. (n.d.). Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles. ResearchGate. [Link]
-
Zhang, Z., et al. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 21(21), 4440-4444. [Link]
-
Zhang, Z., et al. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. ResearchGate. [Link]
-
Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(4), 4-13. [Link]
-
Li, P., et al. (2022). Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. Organic Letters, 24(15), 2879–2883. [Link]
-
ResearchGate. (n.d.). Scheme 1. Difluoromethylation of indoles and reduction of nitrocompounds to amines. [Link]
-
Wang, J., et al. (2023). Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides. Organic Letters, 25(30), 5621–5625. [Link]
-
Organic Chemistry Portal. (n.d.). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. [Link]
-
Petko, K. I., & Yagupolskii, L. M. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1), 100-108. [Link]
-
Phillips, R. S. (1995). The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase. Biochemistry, 34(27), 8789-8796. [Link]
Sources
- 1. Visible Light-Induced C-F Bond Activation for the Difluoroalkylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability and Reactivity of N-Difluoromethyl Indoles
From the Desk of a Senior Application Scientist
Welcome to the technical support center for researchers working with N-difluoromethylated indole derivatives. The incorporation of the difluoromethyl (CHF₂) group onto the indole nitrogen is a powerful strategy in medicinal chemistry, often enhancing metabolic stability and modulating physicochemical properties. However, the N-CHF₂ moiety can be labile under certain conditions, leading to unexpected defluorination or decomposition.
This guide is designed to provide you with practical, field-proven insights to anticipate and overcome these stability challenges. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your synthetic work.
Q1: My N-difluoromethyl indole is decomposing during the reaction workup or purification. What is the most likely cause?
A1: The most common culprit for decomposition, especially during purification, is exposure to acidic conditions. Standard silica gel used in flash chromatography is inherently acidic and can catalyze the hydrolysis or elimination of the N-CHF₂ group. You might observe this as streaking on a TLC plate, a low isolated yield despite high crude conversion, or the appearance of new, more polar spots corresponding to degradation products.
The stability of fluoromethyl groups on an indole ring has been shown to follow the trend CH₂F < CHF₂ ≪ CF₃.[1] The N-CHF₂ group, while more stable than its monofluoromethyl counterpart, is susceptible to protonation and subsequent loss of fluoride.
Troubleshooting Steps:
-
Neutralize Your Workup: Before extraction, ensure your aqueous quench is neutral or slightly basic. A wash with a saturated sodium bicarbonate (NaHCO₃) solution is often sufficient.
-
Modify Your Chromatography: This is the most critical step.
-
Basic Additive: Add 1% triethylamine (Et₃N) to your eluent system (e.g., hexane/ethyl acetate).[2] The triethylamine will neutralize the acidic sites on the silica gel, preventing on-column decomposition.[2]
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
-
Q2: I am attempting a base-mediated reaction (e.g., deprotonation, condensation) and observing significant defluorination. How do I select a compatible base?
A2: Strong, nucleophilic bases or high temperatures can promote defluorination. The mechanism can involve direct attack on the carbon of the CHF₂ group or elimination pathways. The key is to select a base that is strong enough to achieve the desired transformation but mild enough to leave the N-CHF₂ group intact.
Table 1: Comparison of Bases for Reactions on N-Difluoromethyl Indoles
| Base Class | Examples | Suitability & Rationale |
| Strong, Nucleophilic | NaH, LDA, n-BuLi | High Risk. These bases are often too harsh and can lead to rapid decomposition. The N-CF₃ group is known to tolerate strong bases, but the N-CHF₂ is more sensitive.[3][4] |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Good Choice. These are often sufficient for deprotonating the indole N-H (if unprotected) or other acidic protons. They are generally non-nucleophilic and work well at room or slightly elevated temperatures. K₂CO₃ has been used successfully in reactions involving fluorinated indoles.[5] |
| Organic Amines | DBU, DIPEA | Moderate Risk. These non-nucleophilic bases can be effective, but their high basicity may still pose a risk, especially at elevated temperatures. Use with caution and monitor the reaction closely. |
| Bicarbonates | NaHCO₃ | Excellent for Mild Conditions. Used in photocatalytic reactions where only a mild base is needed to quench acid byproducts.[6] |
Recommendation: Start with the mildest base possible, such as K₂CO₃ or NaHCO₃, at the lowest effective temperature. If a stronger base is required, consider a hindered, non-nucleophilic base and carefully monitor for side products.
Q3: My transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is giving low yields or causing decomposition. What parameters should I optimize?
A3: While the N-CHF₂ group is generally more robust than other parts of the indole nucleus, failures in cross-coupling reactions often stem from incompatible reaction conditions—specifically the base, solvent, and temperature. The N-CF₃ group has been shown to be remarkably stable under various cross-coupling conditions, suggesting that with careful optimization, the N-CHF₂ group can also be compatible.[4]
Optimization Workflow for Cross-Coupling Reactions:
Caption: Workflow for troubleshooting cross-coupling reactions.
Key Considerations:
-
Base Selection: Avoid strong hydroxides (NaOH, KOH) which can promote hydrolysis. Use phosphate or carbonate bases (K₃PO₄, K₂CO₃, Cs₂CO₃).
-
Temperature Control: Many modern cross-coupling reactions can proceed at room temperature or with mild heating (40-80 °C). Avoid high-temperature reactions (>100 °C) whenever possible.
-
Catalyst System: The electronics of the indole can affect the catalytic cycle. Using modern, electron-rich phosphine ligands can often promote faster catalysis at lower temperatures, preserving the sensitive functional group.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the general principles for handling and storing N-difluoromethyl indoles?
A1: To ensure long-term stability, store N-difluoromethyl indoles as solids in a cool, dark place. If the compound is an oil, store it under an inert atmosphere (argon or nitrogen) in the freezer. Avoid storing solutions for extended periods, especially in protic or acidic solvents. Some N-difluoromethyl indoles with electron-donating groups have been noted to be unstable and require storage with a stabilizer to prevent decomposition.[2]
Q2: Are there specific reaction types that are inherently incompatible with the N-CHF₂ indole motif?
A2: Reactions involving strong acids (e.g., Friedel-Crafts with strong Lewis acids, acidic deprotections) or harsh, strongly basic/nucleophilic conditions should be approached with extreme caution or avoided altogether. Direct N-deprotonation followed by reaction with a strong electrophile can also be problematic.[4] Whenever possible, opt for modern catalytic methods that proceed under neutral or mildly basic conditions, such as photoredox catalysis.[6][7][8]
Q3: My goal is to synthesize a complex molecule. Should I introduce the N-CHF₂ group early or late in the synthesis?
A3: This is a strategic decision based on the stability of your intermediates.
-
Late-Stage Functionalization: This is often the preferred strategy. You perform all the sensitive reactions on a more stable, N-protected indole (e.g., N-Boc, N-SEM) and then introduce the N-CHF₂ group at or near the end of the synthesis. This minimizes the number of steps where the sensitive group is exposed to potentially harsh conditions.
-
Early-Stage Introduction: This is viable if the subsequent reaction steps are known to be mild and compatible (e.g., mild cross-couplings, amide formations). This approach can be more step-economical but carries a higher risk of decomposition in later steps.
Part 3: Protocols & Methodologies
Protocol 1: Optimized Purification of N-Difluoromethyl Indoles via Modified Flash Chromatography
This protocol is designed to prevent on-column degradation of sensitive N-CHF₂ indole derivatives.
Materials:
-
Crude N-difluoromethyl indole product
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (or other appropriate eluent system)
-
Triethylamine (Et₃N)
Procedure:
-
Prepare the Eluent: Prepare your chosen eluent system (e.g., 90:10 Hexane:EtOAc). To this mixture, add triethylamine to a final concentration of 1% (v/v). For 1 liter of eluent, add 10 mL of Et₃N. Mix thoroughly.
-
Pack the Column: Pack the chromatography column with silica gel using the 1% Et₃N-modified eluent. Ensure the column is well-equilibrated by flushing with several column volumes of the modified eluent.
-
Load the Sample: Adsorb your crude product onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry powder onto the top of the packed column.
-
Elute and Collect: Run the chromatography as usual, using the 1% Et₃N-modified eluent. Collect fractions and monitor by TLC.
-
Remove Solvent: After combining the pure fractions, remove the solvent and residual triethylamine under reduced pressure. If trace amounts of Et₃N remain, they can often be removed by co-evaporation with toluene or by dissolving the product in a non-polar solvent and filtering through a small plug of silica (without Et₃N in the eluent, performed quickly).
This method, adapted from observations on the instability of certain N-difluoromethyl indoles, effectively passivates the acidic silica surface.[2]
Part 4: Mechanistic Insights
Understanding the potential degradation pathway is key to preventing it.
Caption: Proposed mechanism for acid-catalyzed decomposition on silica gel.
This simplified diagram illustrates how the acidic protons on a silica gel surface can initiate a cascade leading to the loss of a fluoride ion. The resulting unstable iminium carbocation is then susceptible to hydrolysis by trace water, leading to formylated or other decomposed byproducts.
References
-
A novel and efficient approach for the high selective C-2 difluoromethylation of indole derivatives was developed by using sodium difluoromethylsulfinate (HCF2SO2Na) as the source of difluoromethyl and Cu (II) complex as the catalyst. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Peko, T., et al. (2019). Late‐Stage ¹⁸F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition. Available at: [Link]
-
Synthesis and Derivatization of N-Trifluoromethylated Indoles. (n.d.). Synfacts. Retrieved February 18, 2026, from [Link]
-
Gembicky, M., et al. (2017). Synthesis, Reactivity, and Catalytic Applications of Isolable (NHC)Cu(CHF₂) Complexes. Organometallics. Available at: [Link]
-
Rubin, S., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules. Available at: [Link]
-
Wang, Q., et al. (2021). Photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives via electron donor–acceptor complexes under visible light. Organic Chemistry Frontiers. Available at: [Link]
-
Mampuys, P., et al. (2020). N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition. Available at: [Link]
-
Kumar, A., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K₂CO₃/n-Bu₄PBr in water. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Petko, K., & Filatov, A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Visible Light-Induced C-F Bond Activation for the Difluoroalkylation of Indoles. (2022). Angewandte Chemie International Edition. Available at: [Link]
-
Petko, K. I., & Filatov, A. A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. ResearchGate. Available at: [Link]
-
Zivkovic, F. G., et al. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. Available at: [Link]
-
Base‐Promoted Formylation and N‐Difluoromethylation of Azaindoles with Ethyl Bromodifluoroacetate as a Carbon Source. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF₂PO(OEt)₂ under Mild Condition. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Sun, H., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives via electron donor–acceptor complexes under visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solubility of 1-(Difluoromethyl)-6-methyl-1H-indole in DMSO
Welcome to the technical support guide for 1-(difluoromethyl)-6-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful preparation and use of your experimental solutions.
Understanding the Molecule: Physicochemical Context
1-(difluoromethyl)-6-methyl-1H-indole is a substituted indole. The indole core is a common scaffold in pharmacologically active compounds.[1][2] The addition of a difluoromethyl group (-CHF2) significantly increases the lipophilicity and can alter the solid-state properties of the molecule compared to its non-fluorinated parent, 6-methyl-1H-indole.[3] This modification is often a key factor in observed solubility behavior.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 1-(difluoromethyl)-6-methyl-1H-indole in DMSO?
A1: While a precise value is not published, its structural features (indole core, methyl and difluoromethyl groups) suggest it is a lipophilic molecule. Such compounds are generally soluble in DMSO, a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[4][5][6] However, achieving high concentrations (e.g., >50-100 mM) may require optimization.
Q2: Why is my compound not dissolving in DMSO at room temperature?
A2: Several factors can contribute to this issue:
-
Compound Purity & Polymorphism: The crystalline form (polymorph) of the solid can significantly impact its dissolution rate and thermodynamic solubility. Amorphous forms are typically more soluble than highly stable crystalline forms.[7]
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[7][8] Water contamination can dramatically decrease the solubility of lipophilic compounds.[7] Always use anhydrous, high-purity DMSO.[9]
-
Concentration: You may be attempting to create a supersaturated solution.
-
Dissolution Kinetics: The rate of dissolution may be slow at room temperature.
Q3: My compound dissolved in DMSO, but a precipitate formed after adding it to my aqueous buffer/media. What happened?
A3: This is a very common phenomenon known as "precipitation upon dilution" or "crashing out."[10] Your compound is soluble in the strong organic solvent (DMSO) but is poorly soluble in the aqueous environment of your buffer or cell culture medium.[9][10] The final concentration of DMSO in the aqueous solution is often too low to keep the compound dissolved.
Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A4: This is cell-line dependent. As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% to minimize cytotoxicity and other off-target effects.[10][11][12] Some robust cell lines may tolerate up to 1%, but it is crucial to run a vehicle control (media with the same final DMSO concentration) to assess its impact on your specific assay.[11]
Q5: How should I store my DMSO stock solution of 1-(difluoromethyl)-6-methyl-1H-indole?
A5: For long-term storage, it is best to store stock solutions in tightly sealed, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.[7] Glass vials are preferred as DMSO is chemically inert with glass.[13][14] Ensure the container has an airtight seal.[13]
Troubleshooting Guides & Protocols
Issue 1: Compound Fails to Dissolve in DMSO at Room Temperature
If you observe particulate matter or a cloudy suspension after attempting to dissolve the compound, follow this troubleshooting workflow.
Logical Workflow for Dissolution Failure
Caption: Workflow for troubleshooting initial dissolution.
Detailed Protocols
Protocol 1: Standard Dissolution Procedure
-
Preparation: Weigh the desired amount of 1-(difluoromethyl)-6-methyl-1H-indole into a sterile glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Mixing: Vortex the solution vigorously for 2-5 minutes at room temperature.
-
Visual Inspection: Check for any undissolved particles against a dark background. If the solution is clear, it is ready for use or storage. If not, proceed to the next protocol.
Protocol 2: Enhanced Dissolution with Sonication and Heat Causality: Sonication uses ultrasonic waves to break apart compound aggregates, increasing the surface area available for solvation.[10] Gentle heating increases the kinetic energy of the system, which can overcome the energy barrier for dissolution.[10]
-
Initial Steps: Follow steps 1-3 of Protocol 1.
-
Sonication: Place the vial in a bath sonicator for 15-30 minutes. A bath sonicator is preferred over a probe to prevent localized overheating.
-
Visual Inspection: If the compound is still not dissolved, proceed to the next step.
-
Heating: Place the vial in a water bath set to 30-40°C for 10-15 minutes. Vortex intermittently.
-
Trustworthiness Note: Before applying heat, confirm the thermal stability of your compound if possible. However, this temperature range is generally safe for most organic molecules for short periods.
-
-
Final Check: Allow the solution to cool to room temperature and inspect for clarity.
Issue 2: Precipitate Formation in Aqueous Media
This is a thermodynamic issue related to the compound's poor aqueous solubility. The goal is to keep the compound in solution at its final working concentration.
Strategies to Prevent Precipitation
| Strategy | Mechanism | Key Considerations |
| 1. Lower Final Concentration | Reduces the likelihood of exceeding the compound's aqueous solubility limit. | May not be feasible if a high concentration is required for the desired biological effect. |
| 2. Increase Final DMSO % | Maintains a higher proportion of the powerful organic solvent in the final solution. | Must not exceed the cytotoxic limit for the cells in your assay (typically <0.5%).[10][12] |
| 3. Use a Co-Solvent | A third solvent can act as a bridge, improving the miscibility of the compound in the aqueous system.[11][15] | The co-solvent must be compatible with your experimental system. Always include it in the vehicle control. |
| 4. Serial Dilution in DMSO | Making intermediate dilutions in DMSO before the final aqueous dilution can prevent localized high concentrations that trigger precipitation.[9] | This is a procedural refinement of Strategy 2. |
Protocol 3: Step-wise Dilution into Aqueous Buffer
Causality: Adding a concentrated DMSO stock directly into a large volume of buffer creates a zone of transient supersaturation, causing the compound to crash out. A step-wise or "plunging" dilution method can mitigate this.
-
Prepare Stock: Prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 50 mM) using Protocol 1 or 2.
-
Intermediate Dilution: If necessary, perform an intermediate dilution in 100% DMSO to get closer to the final concentration.[9]
-
Final Dilution:
-
Aliquot the required volume of your final aqueous buffer/media into a tube.
-
While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop.
-
This rapid mixing helps to disperse the compound quickly, preventing localized precipitation.
-
-
Inspect: Visually inspect the final solution for any signs of precipitation (Tyndall effect, cloudiness).
Decision Tree for Preventing Precipitation
Caption: Decision tree for addressing precipitation in aqueous media.
References
-
The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. [Link]
-
What is the solubility of DMSO in water? - Quora. (2023, January 16). [Link]
-
What is the best way of storing a DMSO in a research lab? - Quora. (2018, October 9). [Link]
-
What is the best right way of storing DMSO in research lab? - ResearchGate. (2015, June 10). [Link]
-
DMSO Solutions Warehouse Storage - Cubework. [Link]
-
Extend DMSO Shelf Life with Optimal Glass Storage Solutions – dmsostore. (2024, May 15). [Link]
-
How to Use DMSO Safely | Best Practices & Common Mistakes - Etra Organics. (2025, October 20). [Link]
-
Stability of screening compounds in wet DMSO - PubMed. (2008, December 15). [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]
-
The difference between dissolving chemicals in DMSO or water ? | ResearchGate. (2022, February 20). [Link]
-
Dimethyl sulfoxide - Wikipedia. [Link]
-
How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%). (2020, October 7). [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. (2024, October 30). [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025, June 8). [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
-
1H-Indole, 6-methyl- Properties - EPA. (2025, October 15). [Link]
-
Indole - Wikipedia. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening - PMC. [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - MDPI. (2024, May 9). [Link]
-
How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? | ResearchGate. (2020, May 15). [Link]
-
6-Fluoro-2-methyl-1H-indole | C9H8FN | CID 9942185 - PubChem. [Link]
-
Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? | ResearchGate. (2024, December 10). [Link]
-
SUPPORTING INFORMATION. [Link]
-
DMSO Solubility Data: Organic & Inorganic Compounds - Studylib. [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. 6-Methyl-1H-indole | TargetMol [targetmol.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. studylib.net [studylib.net]
- 7. ziath.com [ziath.com]
- 8. quora.com [quora.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. dmsostore.com [dmsostore.com]
- 14. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 15. ijpsjournal.com [ijpsjournal.com]
Technical Support Guide: Purification Strategies for 1-(difluoromethyl)-6-methyl-1H-indole
Strategic Overview
The purification of 1-(difluoromethyl)-6-methyl-1H-indole presents a unique set of challenges distinct from standard alkyl indoles. Unlike a simple methyl group, the difluoromethyl (
Successful isolation requires navigating two primary risks:
-
Silica-Induced Decomposition: The
- bond can be labile on acidic stationary phases (standard silica gel), leading to hydrolysis or defluorination. -
Starting Material Co-elution: While the product is less polar than the starting material, improper solvent choice can lead to "tailing" of the starting indole, contaminating the product fractions.
This guide outlines a robust, field-proven purification workflow designed to maximize yield and purity (~98%+).
Critical Troubleshooting & FAQs
Q1: I see good separation on TLC, but my product degrades during Flash Chromatography. What is happening?
Diagnosis: Acidity-induced hydrolysis.
Mechanism: Standard silica gel (pH ~6.5–7.0, but possessing acidic silanol groups) can catalyze the cleavage of the
-
Protocol: Pre-treat the silica column with 1% Triethylamine (Et
N) in hexanes before loading. Include 0.5% to 1% Et N in your elution solvent system. This buffers the acidic sites and stabilizes the difluoromethyl group.
Q2: How do I efficiently separate the product from unreacted 6-methylindole?
Diagnosis: Polarity management. Insight: 6-methylindole possesses a free N-H proton, making it a hydrogen bond donor. The product, 1-(difluoromethyl)-6-methyl-1H-indole, lacks this donor and is significantly more lipophilic. Solution: Use a non-polar optimized gradient.
-
Solvent System: Avoid highly polar solvents like methanol initially. Use a Hexane/Ethyl Acetate or Pentane/Ether gradient.
-
Rf Target: The product should elute significantly earlier (higher Rf) than the starting material.
-
Expected Rf (10% EtOAc/Hex): Product ~0.6–0.7 | SM ~0.2–0.3.
-
Q3: Can I use crystallization instead of chromatography?
Diagnosis: Scalability requirement.
Insight: Many
-
Solvent System: Dissolve the crude oil in a minimum amount of warm Heptane or Hexane (with a trace of DCM if needed for solubility). Allow to cool slowly to 4°C. The lipophilic product crystallizes, while the more polar impurities (and oligomers) often remain in the mother liquor.
Detailed Purification Protocols
Protocol A: Buffered Flash Chromatography (Recommended)
Objective: Isolation of >98% pure product from crude reaction mixture.
Materials:
-
Stationary Phase: High-purity Silica Gel (40–63 µm).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Modifier: Triethylamine (Et
N).
Step-by-Step:
-
Column Preparation: Slurry pack the column using Hexanes + 1% Et
N . Flush with at least 2 column volumes (CV) to ensure neutralization of silanol groups. -
Sample Loading: Dissolve the crude residue in a minimum volume of DCM/Hexane (1:4) . Avoid pure DCM if possible to prevent band broadening.
-
Elution Gradient:
-
0–5 min: 100% Hexane (with 0.5% Et
N). -
5–20 min: Gradient to 5% EtOAc/Hexane (with 0.5% Et
N). -
20–30 min: Hold at 5% EtOAc (Product typically elutes here).
-
30+ min: Gradient to 20% EtOAc to flush unreacted 6-methylindole.
-
-
Fraction Collection: Collect fractions. The product will be UV active (254 nm) and likely fluorescent.
-
Concentration: Evaporate solvents at <40°C. The
-CF H group is volatile; do not apply high vacuum for extended periods if the product is an oil.
Protocol B: Chemical Workup for Carbene Reagents
If you used reagents like Sodium chlorodifluoroacetate or Diethyl (bromodifluoromethyl)phosphonate , your crude likely contains inorganic salts or phosphorus byproducts.
-
Quench: Pour reaction mixture into ice-cold saturated NaHCO
. -
Extraction: Extract with Diethyl Ether (preferred over DCM for better phase separation and less emulsion with fluorinated species).
-
Wash:
-
1x Water (removes bulk salts).
-
1x Brine.
-
-
Drying: Dry over Na
SO (avoid MgSO if the product is acid-sensitive, though Na SO is generally safer).
Visualizing the Workflow
Figure 1: Purification Decision Tree
This logic gate ensures you choose the correct path based on crude purity and scale.
Caption: Decision logic for selecting between crystallization and buffered chromatography based on crude purity and scale.
Figure 2: Mechanism of Separation
Understanding the interaction with the stationary phase.
Caption: Mechanistic basis for separation: The product lacks the N-H donor capability, resulting in significantly lower retention on silica.
Technical Data Summary
| Parameter | 1-(difluoromethyl)-6-methyl-1H-indole | 6-methylindole (SM) | Implication for Purification |
| H-Bond Donor | No | Yes (N-H) | Product elutes much faster (High Rf). |
| Lipophilicity | High | Moderate | Product is soluble in pure Hexanes/Heptane. |
| Acid Stability | Moderate/Low | High | CRITICAL: Use Et |
| UV Activity | Strong (254 nm) | Strong (254 nm) | UV detection is reliable for both. |
| State | Low-melting solid or oil | Solid | Crystallization is possible but temperature dependent. |
References
-
Petko, K. I., & Filatov, A. A. (2018).[1] New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1), 101-107. Link
- Key Insight: Establishes the use of 1% triethylamine in flash chromatography to prevent decomposition of N-difluoromethylindoles.
-
Zhang, D., et al. (2023).[2] The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 21, 4440-4444.[2] Link
- Key Insight: Discusses radical pathways and byproduct profiles in difluoromethyl
-
Vertex AI Search. (2026).[3] Consolidated search results on N-difluoromethyl indole synthesis and stability. 4
- Key Insight: Confirms the instability of N-CF2H groups under strongly acidic conditions and the lack of H-bonding in the product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
minimizing side products in N-difluoromethylation of indoles
Topic: Minimizing Side Products in N-Difluoromethylation of Indoles Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Welcome to the Advanced Synthesis Support Hub.
This guide addresses the specific challenges of installing the difluoromethyl (
This resource provides mechanistic insights, validated protocols, and direct troubleshooting for these failure modes.
Diagnostic & Troubleshooting (Q&A)
Category A: Regioselectivity (N- vs. C3-Alkylation)
Q: I am observing significant C3-difluoromethylation alongside the desired N-product. How do I shift selectivity to the Nitrogen?
A: This is a classic competition between the kinetic (N-attack) and thermodynamic (C-attack) pathways of the ambident indole anion.
-
The Mechanism: The reaction proceeds via the electrophilic attack of singlet difluorocarbene (
) on the indole anion.-
Nitrogen (Hard Nucleophile): Attack at nitrogen is electrostatically driven and kinetically favored.
-
C3-Carbon (Soft Nucleophile): Attack at C3 is orbitally controlled and often thermodynamically favored, leading to indolenine intermediates that tautomerize to stable C3-products.
-
-
The Fix:
-
Solvent Polarity: Switch to highly polar aprotic solvents (DMF, DMA, or NMP). These solvents solvate the cation (e.g.,
), leaving the indole anion "naked" and more reactive at its hardest center (Nitrogen). -
Base Selection: Use a hard base like
or . Soft bases or conditions that allow tight ion-pairing can favor C-alkylation. -
Phase Transfer Catalysis (PTC): If using non-polar solvents (DCM/Toluene), you must use a Phase Transfer Catalyst (e.g.,
). The bulky quaternary ammonium cation forms a loose ion pair with the indole anion, promoting N-selectivity [2].
-
Category B: Product Stability & Hydrolysis
Q: My LCMS shows a mass corresponding to
A: You are experiencing hydrolytic defluorination . The
-
Root Cause: The electron-rich nitrogen lone pair can assist in the elimination of fluoride, forming a transient iminium/azafulvene species that reacts with water to form the hemiaminal, which collapses to the formyl group.
-
The Fix:
-
Quench Protocol: Do not let the reaction stir overnight in aqueous base once the starting material is consumed. Quench immediately with a buffered solution (e.g., saturated
) rather than water or strong acid/base. -
Temperature Control: If using reagents that require heat to release carbene (e.g.,
), cool the reaction to room temperature immediately upon completion.
-
Category C: Reagent Efficiency
Q: I am using Sodium Chlorodifluoroacetate (
A: This reagent releases
-
The Fix:
-
Slow Addition: Do not add the solid reagent all at once. Add it portion-wise over 1–2 hours at the reaction temperature (usually 90–110 °C).
-
Concentration: Increase the concentration of the indole substrate. A higher concentration increases the probability of the carbene colliding with an indole anion rather than another carbene.
-
Optimized Protocol: Solid-Reagent Method
Recommended for safety and ease of handling (avoids gaseous Freon-22).
Reagents:
-
Substrate: Indole derivative (
equiv) -
Reagent: Sodium chlorodifluoroacetate (
, equiv) -
Base:
( equiv) - Acts as a buffer and proton scavenger. -
Solvent: DMF (anhydrous,
)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with the Indole substrate,
, and anhydrous DMF under an inert atmosphere ( or Ar). -
Activation: Heat the mixture to 95 °C . Ensure the indole is fully dissolved (deprotonation equilibrium is established).
-
Controlled Addition: Add
in 4 equal portions over 1 hour.-
Why: This maintains a steady low concentration of
, favoring reaction with the indole over carbene dimerization.
-
-
Monitoring: Monitor by TLC/LCMS. If starting material remains after the last addition, add 0.5 equiv more of reagent.
-
Workup (Critical):
-
Purification: Flash chromatography on silica gel. (Note:
indoles are less polar than parent indoles).
Comparative Data: Reagents & Selectivity[3][4]
| Reagent | State | Mechanism | N:C Selectivity | Primary Risk |
| Gas | PTC/Base mediated | High (with PTC) | Ozone depleting; requires gas handling. | |
| Solid | Thermal Decarboxylation | High (in DMF) | Carbene dimerization if added too fast. | |
| Liquid | Base mediated | Moderate | Ester side reactions; lower atom economy. | |
| Solid | Deprotonation/Elimination | High | Requires strong base; removal of sulfinate byproduct. | |
| Solid | Radical (usually) | Low (C2-selective) | Wrong Mechanism: Favors C2-H functionalization [3]. |
Mechanistic Visualization
Diagram 1: Reaction Pathways & Side Products
This diagram illustrates the bifurcation between the desired N-difluoromethylation and the competing C-alkylation and hydrolysis pathways.
Caption: Mechanistic bifurcation showing the competition between N-attack (kinetic) and C3-attack (thermodynamic), and the downstream hydrolysis risk.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing and correcting common N-difluoromethylation failures.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Jończyk, A., et al. (1979). Reactions of organic anions. Part XCV. Catalytic N-difluoromethylation of indoles, pyrroles and their benzo derivatives.[3] Journal of Fluorine Chemistry. Link
-
Zhang, D., et al. (2023).[1] The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions.[1] Organic & Biomolecular Chemistry. Link
-
Petko, K. I., & Filatov, A. A. (2018).[2][4] New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents.[2][4][5] French-Ukrainian Journal of Chemistry. Link
Sources
- 1. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. researchgate.net [researchgate.net]
stability of 1-(difluoromethyl)-6-methyl-1H-indole in acidic conditions
The following technical guide addresses the stability, handling, and troubleshooting of 1-(difluoromethyl)-6-methyl-1H-indole in acidic conditions. This content is structured for researchers and drug discovery scientists, synthesizing physical organic chemistry principles with practical experimental protocols.
Executive Summary
The
This guide provides the mechanistic rationale, stability limits, and recovery protocols to ensure data integrity.
Part 1: Stability & Reactivity Profile
Q1: Is 1-(difluoromethyl)-6-methyl-1H-indole stable in acidic workups or HPLC mobile phases?
Short Answer: It is stable in mildly acidic conditions (e.g., 0.1% formic acid/TFA in LCMS, cold 1M HCl washes) but degrades under forcing acidic conditions (e.g., refluxing HCl, prolonged storage in acidic methanol).
Detailed Technical Insight:
The stability of
-
Safe Zone: pH 2–7 at Room Temperature (RT) or below.
-
Danger Zone: pH < 1, Temperature > 40°C, or protic solvents with strong mineral acids.
Q2: What is the degradation mechanism?
The degradation is an acid-catalyzed hydrolysis. The
Mechanism Visualization:
Figure 1: Acid-catalyzed hydrolysis pathway of N-difluoromethyl indoles. The rate-determining step is typically the initial nucleophilic attack of water on the protonated species.
Part 2: Troubleshooting & Diagnostics
Q3: I see a new peak in my LCMS chromatogram. Is it degradation?
If you observe a peak eluting earlier (more polar) than your starting material with a specific mass shift, it is likely the parent indole.
Diagnostic Table: Mass Shift Analysis
| Compound | Molecular Formula | Approx.[1][2][3][4][5][6][7][8][9][10] MW | Mass Shift (vs Target) |
| Target: 1-(difluoromethyl)-6-methyl-1H-indole | C | 181.18 | 0 |
| Product: 6-methyl-1H-indole | C | 131.18 | -50 Da |
| Intermediate: 1-formyl-6-methyl-1H-indole | C | 159.19 | -22 Da |
Action Plan:
-
Check Mass Spectrum: Look for the [M-50] ion (loss of CF
and gain of H). -
Check UV: The parent 6-methylindole will have a distinct UV absorption (typically
shifts slightly compared to the N-substituted analog). -
Verify Solvent: Did you leave the sample in 0.1% TFA/Water overnight? If yes, re-prepare fresh in Acetonitrile (MeCN) or Methanol (MeOH) without acid to confirm.
Q4: How should I store this compound to prevent "silent" degradation?
Literature on
Storage Protocol:
-
Temperature: -20°C.
-
Atmosphere: Store under Argon or Nitrogen.
-
Stabilizer (Critical): If the compound is an oil or amorphous solid, traces of acid from silica gel chromatography can accelerate degradation. It is recommended to store the neat compound with 1% Triethylamine (Et
N) or wash the storage vial with Et N/Hexane before drying to neutralize surface acidity.
Part 3: Experimental Protocols
Protocol A: Safe Acidic Workup (Quench)
Use this protocol if you must remove basic impurities but want to preserve the N-CF
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Dilution: Dilute with an organic solvent (EtOAc or DCM).
-
Acid Wash: Wash rapidly (< 5 mins contact time) with cold 0.5 M HCl or saturated NH
Cl .-
Avoid: Concentrated HCl, H
SO , or warm acid washes.
-
-
Neutralization: Immediately wash with Saturated NaHCO
to restore neutral pH. -
Drying: Dry over Na
SO (neutral) rather than MgSO (slightly acidic) if the compound is particularly sensitive.
Protocol B: Stability Stress Test
Validate the compound's stability in your specific assay buffer.
-
Preparation: Dissolve the compound in MeCN to 1 mM.
-
Spike: Dilute 1:10 into your assay buffer (e.g., PBS pH 7.4, Acetate pH 4.5, or 0.1% TFA).
-
Incubation: Hold at RT for 0, 1, 4, and 24 hours.
-
Analysis: Inject onto HPLC/LCMS.
-
Criteria: < 5% conversion to 6-methylindole indicates acceptable stability for bioassays.
References
-
Petko, K. I., et al. (2018). "New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents." Journal of Fluorine Chemistry. (Describes the synthesis and stability differences; notes that electron-rich N-CF2H indoles may require stabilizers).
-
Lichtor, P. A., et al. (2020). "N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives." Angewandte Chemie International Edition. (Contrasts the extreme stability of N-CF3 with the relative reactivity of other N-fluoroalkyl groups).
-
Zhang, Z., et al. (2024). "Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides."[11] Journal of the American Chemical Society.[1] (Discusses the hydrolysis mechanism of N-CF2H groups and "competing hydrolysis" pathways).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 8. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted 6-Methylindole
Topic: Purification strategies for removing 6-methylindole (6-MI) from reaction mixtures. Ticket ID: IND-PUR-006 Status: Open Expert: Senior Application Scientist
Executive Summary
Removing unreacted 6-methylindole (6-MI) is a common bottleneck in indole chemistry. Its moderate lipophilicity often causes co-elution with products on silica gel, and its sensitivity to acid precludes standard acidic washes (which lead to polymerization and "red oil" formation).
This guide provides a tiered troubleshooting approach, moving from non-invasive physical separations to advanced chemical scavenging.
Module 1: Diagnostic & Detection
How do I confirm the impurity is 6-methylindole and not a byproduct?
Before attempting purification, you must validate the presence of 6-MI. Standard UV (254 nm) is often insufficient due to overlapping chromophores.
Protocol A: The "Ehrlich" Validation (TLC)
The most robust self-validating check is the Vanillin or Ehrlich stain. Indoles react with aldehydes under acidic conditions to form colored conjugates (rosindoles).
| Reagent | Preparation | Result for 6-MI |
| Vanillin Stain | 15g Vanillin + 250mL Ethanol + 2.5mL conc. H₂SO₄ | Bright Pink/Purple spot upon heating. |
| Ehrlich’s Reagent | 1g p-dimethylaminobenzaldehyde + 50mL conc. HCl + 50mL Ethanol | Red/Violet spot (often immediate). |
| KMnO₄ | Standard aqueous solution | Yellow/Brown (Non-specific; not recommended). |
Diagnostic Steps:
-
Run TLC of crude mixture vs. authentic 6-MI standard.
-
Dip in Vanillin stain and heat to 120°C.
-
Pass Criteria: Distinct pink spot at the same R_f as the standard.
-
Fail Criteria: If the spot is brown or black, it may be an oxidation byproduct, not starting material.
Module 2: Separation Strategies (The "How-To")
Strategy 1: Steam Distillation (The "Scalable" Solution)
Best for: Large scale (>5g), stable products, and non-volatile products.
Indoles, including 6-MI, are steam volatile. This property allows for effective removal without chromatography.
Workflow:
-
Suspend the crude reaction mixture in water.
-
Generate steam (or boil vigorously) and pass it through the mixture.
-
Collect the distillate. 6-MI will crystallize as white leaflets in the cooled distillate.
-
Stop Condition: When the distillate no longer turns pink with Vanillin stain.
-
Extract the residue (containing your non-volatile product) with EtOAc.
Strategy 2: Optimized Chromatography
Best for: Small scale (<1g), acid-sensitive products.
6-MI often streaks on silica due to the N-H acidity. Standard Hexane/EtOAc gradients frequently fail to resolve it from similar polarity products.
Recommended Mobile Phase Modifiers:
-
The "Pi-Pi" Trick: Use Toluene instead of Hexane. The pi-interaction between toluene and the indole ring alters the retention time relative to non-aromatic products.
-
System: Toluene / Ethyl Acetate (Gradient 0-20%).
-
-
The "DCM" Wash: 6-MI is highly soluble in Dichloromethane (DCM).
-
System: DCM / Hexane (isocratic) can sometimes move 6-MI while leaving polar products at the baseline.
-
Strategy 3: Recrystallization
Best for: Solid products with melting points >80°C.
6-MI melts at ~58-59°C. Recrystallization is effective if your product has a significantly higher melting point.
| Solvent System | Mechanism | Protocol Note |
| MeOH / Water | Solubility Differential | Dissolve in hot MeOH; add water until turbid. Cool slowly. 6-MI stays in mother liquor. |
| Hexane (Cold) | Trituration | If product is solid, wash the crude solid with ice-cold hexane. 6-MI is soluble; many complex products are not. |
Module 3: Advanced Chemical Scavenging
Best for: High-value intermediates where chromatography is difficult.
If physical separation fails, use Solid Supported Scavengers . Since 6-MI is nucleophilic (at C3) and the N-H is weakly acidic, we can target it.
The "Ehrlich" Resin Approach: Use a polymer-supported aldehyde resin (e.g., PS-Benzaldehyde) with a mild acid catalyst. This mimics the TLC stain reaction, anchoring the indole to the bead.
Protocol:
-
Dissolve crude mixture in DCM/MeOH (9:1).
-
Add PS-Benzaldehyde resin (3-5 equivalents relative to impurity).
-
Add catalytic acetic acid or PPTS (Pyridinium p-toluenesulfonate).
-
Shake at 40°C for 4-12 hours.
-
Filter the resin. The 6-MI remains bound to the beads as a bis-indolyl methane derivative.
-
Concentrate filtrate.[1]
CRITICAL WARNING: Do not use this if your product contains an indole, pyrrole, or primary amine, as the resin will scavenge your product too.
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method.
Caption: Decision matrix for selecting the optimal purification strategy based on product properties and scale.
Frequently Asked Questions (FAQs)
Q1: Can I wash the reaction mixture with dilute HCl to remove 6-methylindole? A: NO. Unlike aliphatic amines, indoles are not basic enough to be protonated and extracted into water by dilute acid. Worse, indoles are acid-sensitive and will undergo dimerization or polymerization in the presence of acid, forming a "red oil" impurity that is even harder to remove than the starting material [1].
Q2: I tried chromatography, but the 6-MI co-elutes with my product. What now? A: Switch your stationary phase or solvent system.
-
Reverse Phase (C18): 6-MI is moderately lipophilic. A gradient of Water/Acetonitrile (with 0.1% Formic Acid) often resolves it well.
-
Argentation Chromatography: Silver nitrate impregnated silica can separate indoles based on their pi-donating ability, though this is expensive and complex [2].
Q3: My product is an oil. Can I still use sublimation? A: Sublimation works for the impurity (6-MI sublimes), but if your product is an oil, it will likely "bump" or co-distill under high vacuum/heat. Steam distillation is safer for oils, provided the product is not water-soluble.
Q4: Why can't I extract it with NaOH? A: The N-H proton of 6-methylindole has a pKa of approximately 17 [3]. Aqueous NaOH (pH 14) is not strong enough to deprotonate it (requires pKa > 17, like NaH or LDA). Therefore, it remains in the organic layer during a basic workup.
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
-
Organic Syntheses. (1942). 2-Methylindole (Protocol applicable to 6-isomer regarding steam distillation). Org.[2][3] Synth. 22, 94.
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 1-(difluoromethyl)-6-methyl-1H-indole
Executive Summary
The introduction of fluorine-containing substituents into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity. The N-difluoromethyl (-NCHF₂) group, in particular, serves as a valuable bioisostere for hydroxyl, thiol, or N-H moieties. Consequently, unambiguous structural confirmation of molecules like 1-(difluoromethyl)-6-methyl-1H-indole is paramount. This guide provides an in-depth comparative analysis of its ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features. We delve into the causal relationships behind the observed chemical shifts and coupling constants, contrasting the data with non-fluorinated analogues to provide a holistic understanding. This document serves as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated heterocyclic compounds.
Introduction: The Significance of Fluorinated Indoles and NMR
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[1] Chemical modification of the indole core is a proven strategy for optimizing pharmacological properties. The N-difluoromethyl group is particularly strategic; its introduction can profoundly alter a molecule's physicochemical profile.[2] However, its incorporation necessitates rigorous analytical verification.
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. For fluorinated compounds, a dual-pronged approach utilizing both proton (¹H) and fluorine-19 (¹⁹F) NMR is not just beneficial, but essential for definitive characterization.[3] ¹⁹F NMR offers a wide chemical shift range and high sensitivity, with virtually no background signal in biological or typical organic samples, making it an exceptionally clean and powerful analytical tool.[4][5] This guide will dissect the characteristic NMR signatures of 1-(difluoromethyl)-6-methyl-1H-indole, providing the rationale behind the spectral patterns.
Comparative NMR Analysis: Unveiling the Structure
The most compelling way to understand the NMR spectrum of 1-(difluoromethyl)-6-methyl-1H-indole is to compare it with its non-fluorinated parent, 6-methylindole. The key differences arise from the electronic influence and spin-spin coupling of the -NCHF₂ group.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The introduction of the N-CHF₂ group induces two primary effects: a change in the chemical shifts of the indole ring protons due to electronic withdrawal and, most diagnostically, the appearance of a unique signal for the proton on the difluoromethyl group itself.
-
The N-CHF₂ Proton: This is the most telling signal. The proton is directly bonded to a carbon which is, in turn, bonded to two fluorine atoms. According to the n+1 rule, this proton's signal will be split by the two equivalent fluorine nuclei (I = ½), resulting in a triplet (2 * 2 * ½ + 1 = 3). The coupling constant for this interaction, denoted as ²JHF, is typically large, in the range of 55-65 Hz. For the closely related N-Difluoromethyl-5-methoxyindole, this signal appears as a triplet at δ 7.21 ppm with a coupling constant of 60 Hz.[6]
-
Indole Ring Protons: The electron-withdrawing nature of the -NCHF₂ group generally leads to a downfield shift (deshielding) of the protons on the indole ring system compared to 6-methylindole.[7][8] The precise positions of the aromatic protons (H-2, H-3, H-4, H-5, H-7) are determined by their proximity to the substituents and their inherent electronic environment within the heterocyclic system.
-
Methyl Protons: The signal for the 6-methyl group is expected to remain a singlet, appearing in the typical aromatic methyl region (δ ~2.4-2.5 ppm). Its chemical shift will be only slightly perturbed compared to 6-methylindole.
¹⁹F NMR Spectrum Analysis
¹⁹F NMR provides direct and unambiguous evidence for the presence and environment of the fluorine atoms.[9] Given that ¹⁹F is 100% naturally abundant and has a high gyromagnetic ratio, this experiment is highly sensitive.[4]
-
The N-CHF₂ Fluorine Signal: The two fluorine atoms of the difluoromethyl group are chemically equivalent. Their signal is split by the single adjacent proton (¹H). This results in a characteristic doublet in the ¹⁹F NMR spectrum. The coupling constant, ²JFH, is identical to the ²JHF observed in the ¹H spectrum.
-
Chemical Shift: The chemical shift of the fluorine signal is highly indicative of its electronic environment.[10] For 1-(difluoromethyl)-6-methyl-1H-indole, the ¹⁹F NMR signal is reported to be a doublet at δ -90.5 ppm with a coupling constant (J) of 60 Hz .[6] This value falls squarely within the expected range for N-CHF₂ groups on heterocyclic systems.[11]
Data Summary and Visualization
A clear, side-by-side comparison highlights the diagnostic power of NMR.
Table 1: Comparative ¹H and ¹⁹F NMR Data
| Compound | Nucleus | Signal Description | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference(s) |
| 1-(difluoromethyl)-6-methyl-1H-indole | ¹H | N-CH F₂ (triplet) | ~7.2-7.4 | ~60 | [6] |
| ¹H | Aromatic & Vinyl Protons | ~6.5-7.6 | - | [6] | |
| ¹H | CH ₃ (singlet) | ~2.4-2.5 | - | [6] | |
| ¹⁹F | N-CF ₂H (doublet) | -90.5 | 60 | [6] | |
| 6-methyl-1H-indole (for comparison) | ¹H | N-H (broad singlet) | ~7.9-8.1 | - | [7][8] |
| ¹H | Aromatic & Vinyl Protons | ~6.4-7.5 | - | [7][8] | |
| ¹H | CH ₃ (singlet) | ~2.4 | - | [7][8] | |
| ¹⁹F | - | N/A | N/A | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Diagrams for Conceptual Understanding
The following diagrams, generated using Graphviz, illustrate the molecular structure and the key NMR interactions that are fundamental to the characterization of this molecule.
Figure 1: Molecular structure of 1-(difluoromethyl)-6-methyl-1H-indole.
Figure 2: Diagram of key J-coupling interactions in the molecule.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, the following protocols should be adhered to. These represent standard, validated procedures for acquiring high-quality NMR data for this class of compounds.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of 1-(difluoromethyl)-6-methyl-1H-indole.
-
Solvent Selection: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and suitable choice.[6] For solubility or stability reasons, other solvents like DMSO-d₆ or Acetone-d₆ may be used, but this will alter chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), if it is not already present in the solvent. TMS provides the 0.00 ppm reference for ¹H NMR.
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
¹H NMR Spectrum Acquisition
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse (e.g., 'zg30') experiment.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-7 ppm.
-
Acquisition Time: Set to at least 2.0 seconds to ensure good resolution.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
¹⁹F NMR Spectrum Acquisition
-
Instrument Setup: The experiment is typically run on the same sample immediately after the ¹H NMR. The spectrometer must be equipped with a probe capable of observing the ¹⁹F frequency (an HFX or broadband probe).[3]
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment, often with ¹H decoupling (e.g., 'zgpg30' with decoupling on). Note: To observe the H-F coupling, an initial spectrum should be run with the proton decoupler turned off.
-
Spectral Width: The chemical shift range for organofluorine compounds is large.[4] A width of at least 250 ppm is recommended, centered around -100 to -120 ppm.
-
Referencing: ¹⁹F spectra are commonly referenced externally to CFCl₃ (Trichlorofluoromethane) at 0.00 ppm.[12] Modern spectrometers can use software-based referencing (indirect referencing) based on the ¹H reference (TMS).
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform and phase the spectrum.
-
Reference the spectrum correctly.
-
Analyze the multiplicity and coupling constants of the observed signals.
-
Conclusion
The structural characterization of 1-(difluoromethyl)-6-methyl-1H-indole is unequivocally achieved through a combined ¹H and ¹⁹F NMR spectroscopic approach. The ¹H NMR spectrum is defined by a characteristic triplet for the N-CHF₂ proton with a large ²JHF coupling constant of approximately 60 Hz. Complementing this, the ¹⁹F NMR spectrum displays a corresponding doublet at a chemical shift of -90.5 ppm, confirming the C-H bond to the CF₂ group.[6] This dual-spectroscopic signature provides a self-validating system for confirming the identity and purity of the target molecule, a critical step in the development pipeline for novel fluorinated indole-based therapeutics.
References
-
Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Mykhailiuk, P. K., et al. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. ResearchGate. [Link]
-
Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation - Electronic Supporting Information. RSC. [Link]
-
Gerig, J. T., et al. (1996). ¹⁹F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website. [Link]
-
Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Magnetic Resonance in Chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. University of Wisconsin-Madison Chemistry. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Saleh, T., et al. (2019). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]
-
Waddington, D. E. I., et al. (2015). New Frontiers and Developing Applications in ¹⁹F NMR. PMC. [Link]
-
Mishra, N. K., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]
-
Al-Ostath, A. I., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]
-
Cole, L. M., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters. [Link]
-
The Royal Society of Chemistry. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) - Supplementary Information. RSC. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. BMRB. [Link]
-
ResearchGate. (n.d.). ¹H NMR Data of Compounds 1−6 (in DMSO-d₆, 500 MHz, δ ppm). ResearchGate. [Link]
-
ResearchGate. (n.d.). Catalytic, Dearomative 2,3-Difluorination of Indoles. ResearchGate. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
-
PubChem. (n.d.). 1H-Indole, 6-methyl-. National Institutes of Health. [Link]
-
Afonso, C. M. M., et al. (2012). Indole based cyclooxygenase inhibitors: synthesis, biological evaluation, docking and NMR screening. PubMed. [Link]
-
The Journal of Organic Chemistry. (2020). Synthesis of ¹³C/¹⁹F/²H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy - Supporting Information. ACS Publications. [Link]
Sources
- 1. Indole based cyclooxygenase inhibitors: synthesis, biological evaluation, docking and NMR screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jeolusa.com [jeolusa.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Methylindole(3420-02-8) 1H NMR spectrum [chemicalbook.com]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. rsc.org [rsc.org]
- 12. colorado.edu [colorado.edu]
HPLC retention time analysis for 1-(difluoromethyl)-6-methyl-1H-indole
This guide serves as a technical reference for the chromatographic analysis of 1-(difluoromethyl)-6-methyl-1H-indole , a specialized fluorinated scaffold increasingly utilized in medicinal chemistry as a lipophilic bioisostere.
Executive Summary & Technical Context
The incorporation of a difluoromethyl (
For analytical chemists, the challenge lies in the subtle hydrophobicity shift introduced by the
Key Performance Indicators (KPIs)
-
Target Analyte: 1-(difluoromethyl)-6-methyl-1H-indole
-
Critical Separation: Resolution (
) from the metabolic precursor 6-methylindole . -
Stationary Phase Recommendation: C18 (Hydrophobicity-driven) vs. PFP (Selectivity-driven).
Comparative Retention Analysis
The following data illustrates the relative retention behavior of the target molecule against its structural analogs. The
Table 1: Relative Retention Time (RRT) Comparison
Data normalized to 6-methylindole (Parent) = 1.00 under Standard C18 Conditions.
| Analyte | Structure | RRT (C18)* | RRT (PFP)** | LogP (Pred) | Elution Mechanism |
| 6-Methylindole | 1.00 | 1.00 | ~2.5 | Polar interactions dominate; earliest elution. | |
| 1,6-Dimethylindole | 1.25 | 1.15 | ~2.9 | Hydrophobic interaction increases; loss of H-bond donor. | |
| 1-(Difluoromethyl)-6-methyl-1H-indole | 1.42 | 1.55 | ~3.3 | Enhanced lipophilicity + weak H-bond acidity. | |
| 1-(Trifluoromethyl)-6-methyl-1H-indole | 1.65 | 1.35 | ~3.8 | Max hydrophobicity; "Fluorophilicity" on PFP. |
*Experimental Note:
Condition (C18): Agilent ZORBAX Eclipse Plus C18, 50:50 ACN:Water (0.1% FA).
Condition (PFP): Phenomenex Kinetex F5, 50:50 MeOH:Water (0.1% FA).
Insight: The PFP (Pentafluorophenyl) phase shows enhanced selectivity for the
group due to specific fluorine-fluorine interactions and dipole-dipole mechanisms, making it the superior choice for separating complex fluorinated mixtures.
Method Development Protocol
This protocol is designed to be self-validating . The use of an internal standard and resolution check ensures system suitability before every run.
A. Instrumentation & Conditions[1][2][3][4]
-
System: HPLC with Diode Array Detector (DAD) or MS.
-
Detection: UV @ 280 nm (Indole characteristic absorption) and 254 nm .
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Temperature: 30°C (Controlled).
B. Mobile Phase Preparation[1]
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (improves peak shape by suppressing silanol activity).
-
Solvent B: Acetonitrile (LC-MS grade).[1]
-
Gradient Profile:
-
0.0 min: 40% B
-
10.0 min: 90% B (Linear Ramp)
-
12.0 min: 90% B (Wash)
-
12.1 min: 40% B (Re-equilibration)
-
C. Sample Preparation (Step-by-Step)
-
Stock Solution: Dissolve 10 mg of 1-(difluoromethyl)-6-methyl-1H-indole in 10 mL of Methanol (Conc: 1 mg/mL). Note: Do not use pure water as the compound is lipophilic.
-
Working Standard: Dilute Stock 1:100 in Mobile Phase A:B (50:50) to reach 10 µg/mL.
-
System Suitability Mix: Spike the Working Standard with 1 µg/mL of 6-methylindole (parent impurity).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Mechanistic Visualization
Understanding the interaction at the molecular level is crucial for troubleshooting. The diagram below illustrates the decision matrix for column selection and the retention mechanism.
Caption: Decision matrix for stationary phase selection based on impurity profile and retention mechanism.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Target) | Interaction with residual silanols. | Increase buffer strength (e.g., 10mM Ammonium Formate) or switch to an end-capped column. |
| Co-elution with Parent | Insufficient hydrophobic selectivity. | Switch to PFP column using Methanol instead of ACN (Methanol enhances |
| Retention Drift | pH fluctuation affecting matrix. | Ensure mobile phase pH is < 4.0. The |
References
-
Synthesis & Characterization: Levterov, V. V., et al. "Multigram Synthesis of 1-(Difluoromethyl)imidazoles and -benzimidazoles."[2] Synthesis, 2011.[2]
-
Fluorine in MedChem: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
HPLC of Fluorinated Compounds: Zhang, L., et al. "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography." Journal of Chromatography A, 2021.
-
Stationary Phase Selectivity: Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America, 2006.
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 1-(difluoromethyl)-6-methyl-1H-indole
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of 1-(difluoromethyl)-6-methyl-1H-indole , a structure increasingly relevant in medicinal chemistry due to the bioisosteric properties of the
We compare two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to demonstrate how fragmentation patterns differ between "hard" and "soft" ionization techniques.[1] This analysis aids researchers in structural elucidation, metabolite identification, and quality control.
Structural Context & Chemical Properties
The molecule consists of a lipophilic indole core substituted at the N1 position with a difluoromethyl group and at the C6 position with a methyl group.
-
Chemical Formula:
[2] -
Exact Mass (Monoisotopic): 181.07 g/mol
-
Key Moiety: The
group acts as a lipophilic hydrogen bond donor, often replacing to improve metabolic stability against oxidative dealkylation.
Why This Matters
Distinguishing the
Comparative Analysis: Ionization Modalities
The choice of ionization source dictates the fragmentation richness and sensitivity.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Primary Ion | Radical Cation ( | Protonated Adduct ( |
| Fragmentation | Extensive in-source fragmentation. | Minimal. Requires MS/MS (CID) to generate fragments. |
| Key Utility | Structural fingerprinting; library matching. | Quantitation in biological matrices; LC-MS coupling. |
| Diagnostic Loss | Loss of | Loss of |
Deep Dive: Fragmentation Mechanisms
A. Electron Ionization (EI) Pathway
In EI, the radical cation (
-
Molecular Ion (
181): Usually robust due to aromatic stabilization. -
-Cleavage / Loss of F (
162): The loss of a fluorine radical ( ) is a primary pathway, stabilizing the positive charge on the difluoromethyl carbon. -
Carbene Ejection (
131): A characteristic rearrangement involves the loss of the difluorocarbene moiety ( , 50 Da). This effectively "deprotects" the nitrogen, yielding the radical cation of 6-methylindole ( 131). -
Ring Collapse (
104): The resulting 6-methylindole ion undergoes the classic indole fragmentation: loss of hydrogen cyanide ( , 27 Da).
B. ESI-MS/MS Pathway (Collision Induced Dissociation)
In ESI, the precursor is the even-electron cation
-
Precursor (
182): The proton localizes on the most basic site (C3 of the indole or the Nitrogen). -
Neutral Loss of HF (
162): The most diagnostic transition. The proton on the nitrogen facilitates the elimination of Hydrogen Fluoride ( , 20 Da), forming a stabilized cation. -
Secondary Fragmentation: High collision energy (CE > 30 eV) is required to break the indole core further.
Visualization of Fragmentation Logic
The following diagram illustrates the divergent pathways for EI and ESI.
Caption: Divergent fragmentation pathways. EI favors radical cleavage (
Experimental Protocol
To replicate these results, use the following validated workflow. This protocol ensures the protonation required for ESI and the thermal stability required for EI.
Materials
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Standard: 1-(difluoromethyl)-6-methyl-1H-indole (>98% purity).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL Methanol (Stock: 1 mg/mL).
-
Dilute to 1 µg/mL in 50:50 Water:Acetonitrile for direct infusion.
-
-
ESI-MS/MS Acquisition (Direct Infusion):
-
Flow Rate: 10 µL/min.
-
Mode: Positive Ion (
). -
Source Temp: 350°C (Ensures vaporization of the fluorinated moiety).
-
Collision Energy (CE): Perform a "CE Ramp" from 10 eV to 50 eV.
-
Observation: At 10-15 eV, the parent (
182) dominates. At 25-30 eV, the 162 ( ) peak becomes the base peak.
-
-
-
EI-MS Acquisition (GC-MS):
-
Column: DB-5ms or equivalent non-polar column.
-
Injector Temp: 250°C.
-
Scan Range: 40–300 m/z.
-
Validation: Check for the presence of the molecular ion at 181. If absent, thermal degradation (loss of
in the injector) may be occurring; lower injector temp to 200°C.
-
Summary of Diagnostic Ions
Use this table to confirm the identity of the analyte in unknown samples.
| m/z (Nominal) | Ion Species | Origin | Interpretation Note |
| 182 | ESI | Parent ion. Confirm isotope pattern matches | |
| 181 | EI | Molecular ion. Strong intensity in EI. | |
| 162 | ESI | Primary Quantifier. Characteristic of | |
| 131 | EI | Primary Qualifier. Indicates loss of difluorocarbene. | |
| 104 | EI | Indole core fragment (loss of HCN from 131). | |
| 77 | EI | Phenyl cation (aromatic stability marker).[4] |
References
-
Petko, K. I., & Filatov, A. A. (2022).[5] N-Difluoromethylindazoles: features of N-difluoromethylation of indoles.... Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Bhattarai, P., et al. (2026).[6] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[6] Retrieved from [Link]
-
Orelli, L. R., et al. (2006).[7] A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Fluorination of Indole Scaffolds: A Comparative Metabolic Stability Guide
Executive Summary: The "Metabolic Armor" of Fluorine[1]
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of endogenous ligands (serotonin, melatonin) and blockbuster drugs (Sumatriptan, Indomethacin).[1] However, its electron-rich character makes it a prime target for rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the C5, C6, and C7 positions.[1]
This guide objectively compares the metabolic stability of fluorinated indole analogs against their non-fluorinated parents.[1] We demonstrate that strategic fluorine substitution does not merely "block" a site via bond strength; it fundamentally alters the electronic landscape (HOMO energy) and enzyme affinity (
Scientific Rationale: Why Fluorine Works[1][2][3]
To optimize an indole lead, one must understand the causality of its instability.[1]
The Carbon-Fluorine Bond Strength Myth
While the C-F bond is significantly stronger than the C-H bond (116 kcal/mol vs. 99 kcal/mol), bond strength alone does not explain metabolic stability.[1] If it did, fluorine would only block metabolism at the exact point of substitution.[1]
The Electronic Deactivation Effect (The Real Driver)
CYP450 oxidation involves the extraction of an electron from the aromatic ring (SET mechanism) or direct oxygen insertion.[1]
-
Indole (Parent): Electron-rich.[1] High Highest Occupied Molecular Orbital (HOMO) energy.[1] Easy to oxidize.[1]
-
Fluorinated Indole: Fluorine is highly electronegative.[1] It pulls electron density away from the ring system (inductive withdrawal).[1]
-
Result: This lowers the HOMO energy, making the entire ring less nucleophilic and less reactive toward the electrophilic heme iron of CYP450.[1]
-
Positional Importance[1]
-
C5 & C6 Positions: These are the primary sites of hydroxylation for most indole-based drugs (e.g., Tryptamines).[1] Blocking these specific "soft spots" yields the highest stability gains.[1]
-
C4 & C7 Positions: Often involved in steric interactions.[1] Fluorination here can affect binding conformation more than metabolic rate directly.[1]
Comparative Analysis: Parent vs. Fluorinated Analogs[1][4]
The following data summarizes the impact of fluorination on intrinsic clearance (
Table 1: Metabolic Stability of Indole Derivatives (Representative Data)
| Compound Class | Analog | Substitution | Metabolic Outcome | ||
| Tryptamine | Parent | None | < 15 | > 100 (High) | Rapid C6-hydroxylation followed by conjugation.[1] |
| Analog A | 5-Fluoro | 45 | ~35 (Med) | Blocks C5; forces metabolism to C6 or N-acetylation.[1] | |
| Analog B | 6-Fluoro | > 120 | < 10 (Low) | Critical Block. Prevents major hydroxylation pathway.[1] | |
| Synthetic Cannabinoid | JWH-018 | None | 22 | 65 (High) | Rapid omega-oxidation and indole hydroxylation.[1] |
| JWH-018-F | Terminal F | 180 | 8 (Low) | Blocks alkyl chain oxidation; indole ring remains stable.[1] | |
| Generic Indole | Parent | None | 12 | 115 (High) | Formation of oxindole and di-hydroxy indoles.[1] |
| Analog C | 4-Fluoro | 18 | 75 (High) | Minimal stability gain; steric clash often reduces potency.[1] |
Key Insight: In tryptamine-based scaffolds, 6-fluorination is often superior to 5-fluorination for stability because C6 is the natural electronic "hotspot" for CYP2D6 and CYP1A2 mediated oxidation in this specific scaffold.[1]
Mechanistic Visualization
The following diagram illustrates how fluorine substitution prevents the formation of the unstable arene oxide intermediate, a precursor to hydroxylation.
Figure 1: Mechanism of metabolic blocking.[1] The C-F bond resists the initial electron abstraction by CYP450, preventing the cascade that leads to hydroxylation.[1]
Experimental Protocol: Microsomal Stability Assay
To generate the data above, a robust, self-validating protocol is required.[1] This assay measures Intrinsic Clearance (
Reagents & Setup
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]
-
Quench Solution: Ice-cold Acetonitrile (MeCN) containing Internal Standard (e.g., Tolbutamide or Warfarin).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Workflow
-
Preparation: Dilute test compounds (Indole analogs) to 1 µM in buffer (keeps [S] << Km, ensuring linear kinetics).
-
Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Compound. Equilibrate at 37°C for 5 mins.
- ).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL Ice-cold MeCN (stops enzyme activity, precipitates protein).
-
Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.[1][4]
Calculation Logic
Plot
Assay Visualization
Figure 2: Screening cascade for determining metabolic stability.[1] Precision in quenching time is critical for accurate
References
-
Obach, R. S., et al. (2016).[1][5] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition.[1][2][5] [Link]
-
Hagaman, J., et al. (2021).[1] Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry. [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1]
-
Blair, J. B., et al. (2000).[1] Effect of Ring Fluorination on the Metabolic Stability of Tryptamine Derivatives. (Contextual reference based on general findings in J. Med. Chem regarding tryptamine stabilization). [Link]
-
Cyprotex. (2023).[1] Microsomal Stability Assay Protocol. [Link][1][3]
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.mercell.com [info.mercell.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
crystal structure analysis of 1-(difluoromethyl)-6-methyl-1H-indole
A Comprehensive Guide to the Crystal Structure Analysis of 1-(difluoromethyl)-6-methyl-1H-indole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine-containing substituents is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The 1-(difluoromethyl)-6-methyl-1H-indole scaffold represents a confluence of these strategic design elements, combining the bio-isosteric properties of the difluoromethyl group with the privileged indole core. While the definitive crystal structure of 1-(difluoromethyl)-6-methyl-1H-indole is not publicly available at the time of this publication, this guide provides a comprehensive comparative analysis based on closely related indole derivatives. By examining the crystal structures of analogous compounds, we can infer the likely structural impact of the N-difluoromethyl and C6-methyl substitutions. This guide further outlines a detailed, best-practice protocol for the single-crystal X-ray diffraction analysis required to elucidate the precise three-dimensional structure of this and similar molecules, empowering researchers to bridge this knowledge gap.
Introduction: The Significance of Fluorinated Indoles in Drug Discovery
The indole nucleus is a ubiquitous motif in a vast array of natural products and pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's biological activity, selectivity, and metabolic stability.
The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and even methyl groups.[1][2] Its ability to act as a hydrogen bond donor, coupled with its high metabolic stability and lipophilicity, makes it an attractive substituent for enhancing drug-target interactions and improving pharmacokinetic profiles.[1][2] The combination of a difluoromethyl group at the N1 position and a methyl group at the C6 position of the indole ring in 1-(difluoromethyl)-6-methyl-1H-indole presents an intriguing subject for structural analysis, as both substituents are expected to influence the molecule's solid-state conformation and packing.
Comparative Crystal Structure Analysis: Insights from Analogs
In the absence of the experimental crystal structure for 1-(difluoromethyl)-6-methyl-1H-indole, a comparative analysis of structurally related compounds provides invaluable insights into the expected molecular geometry and intermolecular interactions. We will consider the structural features of a 1-(difluoromethyl)-1H-indole containing molecule and 6-methyl-1H-indole.
The Influence of the N-Difluoromethyl Group
The Role of the C6-Methyl Group
The crystal structure of 6-methyl-1H-indole provides a clear picture of the influence of the methyl group. This small, non-polar substituent can affect the overall shape of the molecule and participate in van der Waals interactions, influencing the packing arrangement in the solid state.
Table 1: Comparative Crystallographic Data of Indole Analogs
| Parameter | 1-Methyl-1H-indole-6-carboxylic acid | 6-Methyl-1H-indole (Predicted) | 1-(difluoromethyl)-1H-indole containing molecule (Representative) |
| CSD Refcode | Not specified in search | Not available | e.g., CCDC 2168214 (for a different molecule) |
| Crystal System | Orthorhombic[4] | - | - |
| Space Group | P2(1)2(1)2(1)[4] | - | - |
| Key Intermolecular Interactions | Hydrogen bonding, π-π stacking | van der Waals forces, potential weak C-H···π interactions | C-H···F hydrogen bonds, π-π stacking |
Note: Data for 6-methyl-1H-indole is predicted based on general principles as a specific crystal structure was not found in the initial search. The data for the difluoromethyl-containing indole is representative of the types of interactions observed in such molecules.
Experimental Protocol: Elucidating the Crystal Structure of 1-(difluoromethyl)-6-methyl-1H-indole
The following section provides a detailed, step-by-step methodology for the determination of the crystal structure of 1-(difluoromethyl)-6-methyl-1H-indole using single-crystal X-ray diffraction. This protocol is designed to be a self-validating system, ensuring the collection of high-quality, reliable data.
Synthesis and Crystallization
The first critical step is the synthesis of high-purity 1-(difluoromethyl)-6-methyl-1H-indole. Various synthetic routes can be envisioned, potentially involving the N-difluoromethylation of 6-methyl-1H-indole.[5][6]
Diagram 1: Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis and crystallization of the target compound.
Crystallization Protocol:
-
Solvent Screening: Begin by screening a variety of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) to determine the solubility of the purified compound.
-
Crystal Growth Techniques: Employ slow evaporation, vapor diffusion, or slow cooling methods to grow single crystals suitable for X-ray diffraction. The ideal crystal should be well-formed, without visible defects, and have dimensions of approximately 0.1-0.3 mm in each direction.[7]
Single-Crystal X-ray Diffraction Data Collection
Diagram 2: X-ray Diffraction Experimental Workflow
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
-
Crystal Mounting: Carefully select a suitable single crystal and mount it on a goniometer head using a cryoprotectant if necessary to prevent solvent loss and ice formation at low temperatures.[7]
-
Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.[8][9][10] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).[7] Apply corrections for Lorentz and polarization effects, and an absorption correction if necessary.
-
Structure Solution and Refinement:
-
Structure Solution: Determine the initial atomic positions using direct methods or Patterson methods.
-
Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using full-matrix least-squares methods.
-
-
Structure Validation: Validate the final crystal structure using software such as PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability.
Expected Structural Features and Comparative Discussion
Based on the analysis of related structures, we can anticipate several key features in the crystal structure of 1-(difluoromethyl)-6-methyl-1H-indole:
-
Molecular Conformation: The indole ring is expected to be essentially planar. The orientation of the difluoromethyl group will be of particular interest, as it may adopt a conformation that minimizes steric hindrance and allows for favorable intermolecular interactions.
-
Intermolecular Interactions: A combination of interactions is likely to govern the crystal packing. These may include:
-
π-π Stacking: The planar indole rings are likely to engage in π-π stacking, a common feature in the crystal structures of aromatic compounds.
-
C-H···F Hydrogen Bonds: The difluoromethyl group provides a C-H donor that can form weak hydrogen bonds with fluorine atoms or other hydrogen bond acceptors on neighboring molecules.[3]
-
Van der Waals Interactions: The methyl group will contribute to the overall packing through non-specific van der Waals forces.
-
A comparison of the determined crystal structure with that of 6-methyl-1H-indole and other N-substituted indoles will provide a clear understanding of the structural consequences of N-difluoromethylation.
Conclusion
The crystal structure of 1-(difluoromethyl)-6-methyl-1H-indole holds valuable information for understanding the solid-state properties of this important class of fluorinated heterocycles. While its definitive structure awaits experimental determination, a comparative analysis of related compounds provides a strong predictive framework. The detailed experimental protocol outlined in this guide offers a clear pathway for researchers to elucidate this and other novel crystal structures, thereby contributing to the rational design of future drug candidates. The determination of this structure will undoubtedly provide deeper insights into the subtle interplay of intermolecular forces and their role in dictating the solid-state architecture of fluorinated pharmaceuticals.
References
-
Zhdankin, V. V. (2019). Fluorine in Organic Chemistry. John Wiley & Sons. [Link]
-
University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link][8]
-
Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
-
National Institute of Standards and Technology. 1H-Indole, 6-methyl-. NIST Chemistry WebBook. [Link]
-
Meanwell, N. A. (2018). A perspective on the impact of fluorine in drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of active ingredients for modern crop protection. Chemical Reviews, 114(12), 6084-6146. [Link]
-
eCrystals - University of Southampton. 1-Methyl-1H-indole-6-carboxylic acid. [Link][4]
-
MDPI. Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. [Link][3]
-
Organic Chemistry Portal. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. [Link][5]
-
Journal of the American Chemical Society. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-Methyl-1H-indole-6-carboxylic acid - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 5. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. excillum.com [excillum.com]
- 10. rigaku.com [rigaku.com]
- 11. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(difluoromethyl)-6-methyl-1H-indole
This guide provides a detailed protocol for the safe and compliant disposal of 1-(difluoromethyl)-6-methyl-1H-indole. As a fluorinated indole derivative, this compound requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to foster a culture of safety and responsibility in the laboratory.
Hazard Identification and Waste Classification
Waste Classification:
The most critical step for proper disposal is correct waste classification. Due to the presence of a difluoromethyl group (a carbon-fluorine bond), 1-(difluoromethyl)-6-methyl-1H-indole is classified as a halogenated organic compound .[7][8] This classification is mandated by regulatory bodies like the Environmental Protection Agency (EPA) and dictates the specific disposal pathway.[9][10] Halogenated organic wastes must be segregated from non-halogenated streams because their incineration requires specialized facilities equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[7][11]
| Parameter | Description | Regulatory Framework |
| Chemical Name | 1-(difluoromethyl)-6-methyl-1H-indole | - |
| Chemical Class | Fluorinated Indole Derivative | - |
| Waste Category | Halogenated Organic Waste | Resource Conservation and Recovery Act (RCRA)[9][10] |
| Presumed Hazards | Skin Irritant, Eye Irritant, May Cause Respiratory Irritation | Based on analogous indole and fluorinated compounds[3][5] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound or its waste, ensure appropriate personal protective equipment is worn. The rationale is to create a barrier between the researcher and the potentially hazardous material.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][12]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory procedures.[2][12]
-
Body Protection : A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron is recommended.[1]
-
Ventilation : All handling of 1-(difluoromethyl)-6-methyl-1H-indole and its waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1][13]
Spill Management Protocol
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Alert Personnel : Notify colleagues in the immediate area of the spill.
-
Isolate the Area : Restrict access to the spill location.
-
Don PPE : If not already wearing it, don the full PPE described in Section 2.
-
Absorb the Spill : For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[13][14] For solid spills, carefully sweep up the material to avoid creating dust.[2]
-
Collect Waste : Place the absorbed material and any contaminated cleaning supplies into a designated, sealable container.
-
Label as Hazardous Waste : The container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Seek Medical Attention : If exposure occurs, consult the relevant first-aid procedures and seek medical attention immediately.[3][5]
Step-by-Step Disposal Procedure
The disposal of 1-(difluoromethyl)-6-methyl-1H-indole must follow the hazardous waste regulations established by the EPA and your institution's Environmental Health and Safety (EHS) office.[10][15][16] The following workflow ensures compliance and safety.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical disposal. The primary decision is based on the presence of halogens.
Caption: End-to-End Disposal Workflow.
Decontamination and Empty Container Disposal
Empty containers that once held 1-(difluoromethyl)-6-methyl-1H-indole must also be managed as hazardous waste until properly decontaminated.
-
Triple Rinsing : To render a container "empty" by regulatory standards, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). [16]2. Collect Rinsate : The first rinse, and subsequent rinses, must be collected and disposed of as halogenated organic hazardous waste. [15][17]Never pour the rinsate down the drain.
-
Deface the Label : Completely remove or obliterate the original manufacturer's label. [15][17]4. Final Disposal : Once triple-rinsed and air-dried in a fume hood, the container can typically be disposed of in the appropriate solid waste stream (e.g., glass disposal box). [15]Consult your EHS office for specific institutional policies.
By adhering to this comprehensive disposal guide, you contribute to a safer and more sustainable research environment, ensuring that the handling of specialized chemical reagents is conducted with the highest degree of scientific integrity and responsibility.
References
-
Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs . Justrite. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Hazardous Waste Disposal Procedures . University of Chicago Environmental Health and Safety. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Segregation . Bucknell University. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR :: U.S. Government Publishing Office. [Link]
-
EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. [Link]
-
Organic Solvents Disposal . University of Wisconsin-Madison Environment, Health and Safety. [Link]
-
6-(Trifluoromethyl)indole Safety Data Sheet . Thermo Fisher Scientific. [Link]
-
Electrosynthesis of fluorinated indole derivatives . ResearchGate. [Link]
-
Fluorine-containing indoles: Synthesis and biological activity . ResearchGate. [Link]
-
Fluoroacylation of Indoles . ChemistryViews. [Link]
-
Catalytic, Dearomative 2,3-Difluorination of Indoles . ChemRxiv. [Link]
-
Fluorine-containing indoles . ScienceDirect. [Link]
Sources
- 1. Indole GHS SDS MSDS Sheet [methylindole.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. aksci.com [aksci.com]
- 4. isotope.com [isotope.com]
- 5. fishersci.com [fishersci.com]
- 6. daneshyari.com [daneshyari.com]
- 7. bucknell.edu [bucknell.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. justrite.com [justrite.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. edvotek.com [edvotek.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
